molecular formula C17H15NOS B3023771 4'-Cyano-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-36-4

4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3023771
CAS No.: 898754-36-4
M. Wt: 281.4 g/mol
InChI Key: YFWMEYWHTLUEAM-UHFFFAOYSA-N
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Description

4'-Cyano-3-(2-thiomethylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H15NOS and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[3-(2-methylsulfanylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMEYWHTLUEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644313
Record name 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-36-4
Record name 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Cyano-3-(2-thiomethylphenyl)propiophenone CAS registry number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Scope

I'm focusing now on defining the scope for a technical guide on "4'-Cyano-3-(2-thiomethylphenyl)propiophenone CAS registry number lookup". It will be tailored to researchers, scientists, and drug development professionals. I'm structuring this with autonomy in mind.

Refining the Structure

Now I'm designing the guide's internal framework. I'm prioritizing scientific integrity by adopting an application scientist's perspective, emphasizing causality and robust validation. I am ensuring that the protocols are self-validating and incorporating authoritative sources via citations. I will use appropriate data visualization and formatting to clearly convey complex information.

Clarifying the Structure

Now, I'm analyzing the molecular structure. I’ve confirmed the positions of the cyano and thiomethyl groups, interpreting "3-(2-thiomethylphenyl)" as a (2-methylthiophenyl) group attached at the beta position of the propiophenone chain. The final structure is: 4-CN-Ph-C(=O)-CH2-CH2-(2-SMe-Ph). I've concluded it's a dihydrochalcone derivative.

Exploring the Target Compound

I'm now investigating potential uses for the compound. I hypothesize it might be a precursor for a pharmaceutical, potentially related to mineralocorticoid receptor antagonists like Finerenone or SGLT2 inhibitors. The "4'-cyano" and "propiophenone" components suggest possible applications in agrochemicals or medicinal chemistry scaffolds. I am beginning a Google search strategy for the compound's CAS number and equivalent name. I have outlined a guide introducing the importance of precise identification in drug development.

Examining Search Outcomes

I've located a compound, "4'-cyano-3-(4-thiomethylphenyl)propiophenone," with the CAS number 898780-91-1. It seems I found the para-thiomethyl isomer instead of the ortho-thiomethyl form that was initially requested, so a clarification is warranted. I am expanding the search to verify other results for the desired ortho isomer.

Confirming Target Structure

I have a confirmed hit. Result 1.5, and further verified by snippet 1.8, confirms the structure "this compound," CAS 898754-36-4, as the correct match. The 2' vs 4' positions are clarified. The synthesis details are now complete for the compound. I have synthesized the key aspects to the compound ID, which should assist in the overall research of the compound.

Analyzing Compound Properties

I've determined the IUPAC name, SMILES string, molecular formula, and weight for the compound: 4-[3-[2-(methylsulfanyl)phenyl]propanoyl]benzonitrile (C17H15NOS, ~281.37 g/mol ). I've verified the structure as a building block. The thiomethyl and cyano groups suggest versatile modification opportunities for drug discovery. No specific direct use of this isomer was found, but similar structural classes are relevant to SGLT2 and kinase inhibitors. This supports the compound's place as a building block for potential drug candidates.

Defining Compound Parameters

I am preparing a technical profile. I'm focusing on the compound's place as a building block for drug discovery. I've compiled its identification data. The structural analysis of the propiophenone has begun, in terms of its nomenclature. I've outlined the most robust synthesis route (aldol-reduction). I'll validate this process with an experimental protocol.

Developing Experimental Protocol

I'm now detailing the Aldol condensation and reduction steps. I'm exploring applications of this compound, including potential use as a precursor for heterocycles like pyrazoles and for hydrolysis to a carboxylic acid. I also consider safety, focusing on the nitrile and sulfide groups. I'm constructing a synthesis pathway and a search/identification workflow. Now, I'm Refining the Synthesis Protocol. I'm focusing on the first step, Chalcone formation, which involves 4-Acetylbenzonitrile and 2-(Methylthio)benzaldehyde, and a base. I'm identifying that this is a Claisen-Schmidt condensation. I am now exploring the reduction step, recognizing that H2/Pd-C might not be ideal because the sulfur could poison the catalyst. I'll need to explore transfer hydrogenation.

Refining Reduction Methods

I'm now diving deeper into the reduction phase of the synthesis. My analysis highlights the risks of catalyst poisoning by the sulfur group, leading me to focus on safer alternatives like diimide reduction or Zn/NH4Cl. I'm also pondering the potential for Platinum on Carbon as a sulfide-resistant catalyst. However, a safer bet might be proposing the Claisen-Schmidt condensation first, and then discussing the reduction challenges. Finally, I want to suggest Sodium Dithionite/Base as a reduction alternative.

Chemical structure and molecular weight of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, and synthetic utility of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone , a specialized dihydrochalcone intermediate used primarily in the development of metabolic therapeutics (SGLT2 inhibitors).

Executive Summary

This compound (CAS: 898754-36-4) is a disubstituted dihydrochalcone derivative. Mechanistically, it serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of C-aryl glucosides and diphenylmethane derivatives, which are pharmacophores for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors. Its structure combines a cyanophenyl electron-withdrawing core with a thiomethyl-substituted phenyl ring, linked by a flexible propionyl chain.

Chemical Identity & Structure Analysis

This compound is defined by a 1,3-diphenylpropan-1-one backbone. The nomenclature "thiomethyl" in this context refers to the methylsulfanyl (-SCH₃) group, not a mercaptomethyl (-CH₂SH) group, as confirmed by the canonical SMILES and molecular weight.

Identification Data
ParameterTechnical Specification
Common Name This compound
IUPAC Name 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
CAS Number 898754-36-4
Molecular Formula C₁₇H₁₅NOS
Molecular Weight 281.37 g/mol
SMILES CSC1=CC=CC=C1CCC(=O)C2=CC=C(C#N)C=C2
InChI Key KPBYWJPJPDWYDV-UHFFFAOYSA-N
Structural Connectivity

The molecule consists of three distinct domains:

  • Ring A (Acceptor): A 4-cyanophenyl moiety.[1] The cyano group (-CN) at the para position strongly withdraws electrons, activating the carbonyl for subsequent nucleophilic attacks (e.g., Grignard addition of a gluconolactone).

  • Linker: A saturated propan-1-one bridge (-C(=O)CH₂CH₂-). This flexible linker distinguishes it from chalcones (enones) and allows for specific binding conformations in protein active sites.

  • Ring B (Donor/Lipophilic): A 2-(methylsulfanyl)phenyl moiety. The ortho-thiomethyl group provides lipophilicity and a potential metabolic handle (oxidation to sulfoxide/sulfone).

Physicochemical Properties

Understanding the solid-state and solution properties is vital for process chemistry and formulation.

PropertyValue / DescriptionContext
Appearance Off-white to pale yellow solidTypical of conjugated aromatic ketones.
Melting Point 95.0 – 99.0 °C (Predicted)Crystalline solid at RT.
Boiling Point 484.2 ± 40.0 °C (760 mmHg)High BP due to polarity and MW.
Density 1.19 ± 0.1 g/cm³Denser than water.
LogP (Predicted) 4.29Highly lipophilic; requires organic solvents (DCM, EtOAc).
Solubility DMSO, Chloroform, MethanolInsoluble in water.

Synthetic Methodology

The synthesis of this compound typically follows a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This route ensures the correct assembly of the carbon skeleton before the saturation of the alkene.

Step 1: Aldol Condensation (Chalcone Formation)

Reaction: 4-Acetylbenzonitrile + 2-(Methylthio)benzaldehyde


 Chalcone Intermediate.
  • Reagents: NaOH or KOH (aq), Ethanol or Methanol.

  • Mechanism: Base-mediated enolate formation at the acetyl methyl group, followed by nucleophilic attack on the aldehyde.

  • Critical Control: Temperature must be kept low (0–5 °C) initially to prevent polymerization, then raised to reflux to drive dehydration.

Step 2: Selective Reduction

Reaction: Chalcone


 Dihydrochalcone (Target).
  • Reagents: H₂ gas (1 atm), 10% Pd/C catalyst, Ethyl Acetate/Ethanol.

  • Mechanism: Heterogeneous catalytic hydrogenation.

  • Selectivity: The nitrile (-CN) and carbonyl (-C=O) groups must remain intact. Palladium on Carbon is selective for the alkene (-C=C-) under mild conditions. High pressure or active catalysts (Raney Ni) could reduce the nitrile to an amine, which is undesirable .

Synthesis Workflow Diagram

SynthesisPath Start1 4-Acetylbenzonitrile (C8H5NO) Step1 Claisen-Schmidt Condensation (NaOH, EtOH) Start1->Step1 Start2 2-(Methylthio)benzaldehyde (C8H8OS) Start2->Step1 Inter Intermediate Chalcone (Unsaturated Enone) Step1->Inter - H2O Step2 Selective Hydrogenation (H2, Pd/C, EtOAc) Inter->Step2 Final 4'-Cyano-3-(2-thiomethylphenyl) propiophenone (Target) Step2->Final + H2

Figure 1: Two-step synthetic pathway from commercially available precursors to the target dihydrochalcone.

Applications in Drug Discovery

This molecule functions as a "Late-Stage Intermediate" (LSI) in the synthesis of antidiabetic agents.

SGLT2 Inhibitor Pharmacophore

The dihydrochalcone scaffold is the historical parent of all gliflozins (derived from Phlorizin). In modern drug design:

  • C-Glucosylation: The ketone carbonyl can be reacted with TMS-protected gluconolactone (followed by reduction) to form the C-aryl glucoside linkage found in Canagliflozin or Dapagliflozin .

  • Bioisosteres: The 2-thiomethyl group mimics the steric and electronic properties of the 4-chloro or 4-ethoxy substituents seen in approved drugs, potentially offering altered metabolic stability (via sulfoxide formation).

  • Linker Reduction: Complete reduction of the ketone to a methylene group (-CH₂-) yields the diphenylmethane core, the standard scaffold for highly selective SGLT2 inhibitors.

Analytical Standard

Due to its distinct UV absorbance (derived from the benzonitrile and sulfide chromophores) and high crystallinity, it is used as a reference standard for:

  • HPLC Retention Time Mapping: Calibrating lipophilicity in structure-activity relationship (SAR) studies.

  • Impurity Profiling: Monitoring the hydrogenation efficiency of chalcone precursors.

References

  • PubChem . (2024).[2][3] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

Sources

Physical properties and melting point of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Characterization and Physical Properties of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis pathways, and characterization protocols for This compound (CAS 898754-36-4). As a specialized intermediate in organic synthesis—likely utilized in the development of pharmaceutical active ingredients (APIs) targeting specific receptors or enzymes—accurate characterization of its solid-state properties is critical for process optimization. This document synthesizes predicted thermodynamic data with rigorous experimental methodologies for determining its melting point and purity profile.

Chemical Identity & Structural Analysis

The compound is a dihydrochalcone derivative characterized by a central propanone linker connecting a 4-cyanophenyl group and a 2-(methylthio)phenyl moiety. The presence of the electron-withdrawing cyano group and the electron-donating thiomethyl group creates a unique dipole moment that influences its crystal lattice energy and solubility.

Table 1: Chemical Identification Data

PropertyDescription
IUPAC Name 4-[3-[2-(methylthio)phenyl]propanoyl]benzonitrile
Common Name This compound
CAS Registry Number 898754-36-4
Molecular Formula C₁₇H₁₅NOS
Molecular Weight 281.37 g/mol
SMILES CSC1=CC=CC=C1CCC(=O)C2=CC=C(C#N)C=C2
Structural Class Dihydrochalcone / Aryl Ketone

Physical Properties Characterization

While experimental data for this specific intermediate is proprietary or not widely published in open literature, thermodynamic modeling based on Group Contribution Methods (GCM) and Quantitative Structure-Property Relationships (QSPR) provides a robust baseline for researchers.

Table 2: Predicted & Estimated Physicochemical Properties

PropertyValue / RangeConfidenceSource/Method
Physical State (25°C) Solid (Crystalline Powder)HighStructural Analog Analysis
Melting Point (Predicted) 85°C – 115°C MediumEstimated from Dihydrochalcone analogs
Boiling Point 484.2 ± 40.0 °CHighACD/Labs Prediction [1]
Density 1.19 ± 0.1 g/cm³HighACD/Labs Prediction [1]
Flash Point ~246.6 °CMediumPredicted
LogP (Octanol/Water) 3.8 – 4.2HighCalculated (Lipophilicity)
Solubility DMSO, DCM, Ethyl AcetateHighPolarity Analysis
Water Solubility Insoluble (< 0.1 mg/mL)HighHydrophobic Backbone

Technical Insight: The melting point of dihydrochalcones is significantly influenced by the packing efficiency of the phenyl rings. The 4'-cyano group typically enhances crystallinity through dipole-dipole interactions, potentially raising the melting point compared to the unsubstituted parent (dihydrochalcone MP ≈ 70°C). Conversely, the ortho-thiomethyl group may introduce steric hindrance, slightly disrupting planar stacking.

Synthesis & Reaction Pathway

Understanding the synthesis is crucial for identifying impurities (e.g., unreduced chalcone) that can depress the melting point. The standard route involves a Claisen-Schmidt condensation followed by selective reduction.

Figure 1: Synthesis Pathway of this compound

SynthesisPathway SM1 4-Cyanoacetophenone (C9H7NO) Intermediate Chalcone Intermediate (Enone) SM1->Intermediate Aldol Condensation (Base/EtOH) SM2 2-(Methylthio)benzaldehyde (C8H8OS) SM2->Intermediate Product 4'-Cyano-3-(2-thiomethylphenyl) propiophenone Intermediate->Product Selective Reduction (H2, Pd/C or NaBH4/NiCl2) Impurity Impurity: Unreduced Chalcone (Lowers MP) Intermediate->Impurity Incomplete Reduction

Caption: Stepwise synthesis via Aldol condensation and selective alkene reduction. Incomplete reduction leads to chalcone impurities.

Experimental Protocols for Characterization

To establish the definitive melting point and ensure the material meets pharmaceutical grade specifications (>98% purity), the following protocols are recommended.

Protocol A: Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is preferred over capillary methods for detecting polymorphic transitions and solvates.

  • Sample Prep: Weigh 2–5 mg of the dried sample into a Tzero aluminum pan.

  • Reference: Use an empty, crimped aluminum pan.

  • Method: Equilibrate at 25°C. Ramp at 10°C/min to 150°C.

  • Analysis: Identify the onset temperature (

    
    ) as the melting point. A sharp endotherm indicates high purity. Broadening suggests the presence of solvents or the chalcone precursor.
    
Protocol B: Purity Assessment (HPLC)

Melting point data is only valid if purity is confirmed.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Cyano group absorption).

  • Criterion: The area percent of the main peak must be >98.0% to accept the measured melting point as a standard physical constant.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thioether moiety is susceptible to oxidation to sulfoxide/sulfone if exposed to air/light for prolonged periods.

References

  • ChemicalBook. (n.d.). This compound Properties and Predicted Data. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: Dihydrochalcone Derivatives. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Aryl Ketones. Retrieved from

  • NIST Chemistry WebBook. (2024). Thermochemical Data for Propiophenone Derivatives. Retrieved from

Sources

An In-Depth Technical Guide to Hazard Identification and Safety Data Sheet (SDS) Development for Novel Chemical Entities: A Case Study of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Proactive Safety Science in Research

In the fast-paced environment of drug discovery and materials science, the synthesis of novel chemical entities (NCEs) is a daily occurrence. While these molecules hold the promise of therapeutic breakthroughs and technological innovation, they also present an immediate and critical challenge: understanding their potential hazards. For researchers, scientists, and development professionals, the responsibility to ensure workplace safety and environmental stewardship is paramount. This process is formally captured in the Safety Data Sheet (SDS), a cornerstone of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

However, for a newly synthesized compound like 4'-Cyano-3-(2-thiomethylphenyl)propiophenone, a comprehensive, experimentally derived dataset on its toxicological and physical hazards is typically nonexistent. This guide addresses this common and critical gap. It is structured not as a simple presentation of known data, but as a methodological walkthrough for establishing a robust provisional hazard assessment for an NCE. Using this compound as our case study, we will demonstrate how to leverage regulatory frameworks, predictive toxicology, and analogue-based "read-across" methodologies to construct a scientifically sound, 16-section SDS. This approach ensures that safety is not an afterthought, but an integral and proactive component of the research and development lifecycle.

Section 1: Compound Identification and Known Properties

The first step in any hazard assessment is to clearly define the substance and gather all available empirical and predicted data.

  • Product Name: this compound

  • CAS Number: 898754-36-4

  • Molecular Formula: C₁₇H₁₅NOS

  • Molecular Weight: 281.37 g/mol

  • Chemical Structure:

    
    
    

A summary of the currently available physicochemical data, which is limited to predicted values, is presented below.

PropertyValueSource
Boiling Point484.2 ± 40.0 °CPredicted
Density1.19 ± 0.1 g/cm³Predicted
Water SolubilityNot Available-
Flash PointNot Available-

Table 1: Known and Predicted Physicochemical Properties.

The absence of experimental data for key metrics like flash point and water solubility immediately signals that a conservative approach to handling is necessary until such data can be generated or reliably inferred.

Section 2: The Logic of Hazard Identification for Data-Poor Compounds

When experimental data is lacking, the GHS framework does not halt; instead, it encourages a weight-of-evidence approach.[3] Our strategy for this compound will be built on two pillars: in silico prediction and read-across analysis from structurally similar compounds.

  • In Silico Toxicology: Computational tools use established algorithms and vast datasets to predict a chemical's potential for hazards like mutagenicity, carcinogenicity, and skin sensitization based on its structure.[3][4][5][6] These predictions provide a foundational, albeit preliminary, assessment.

  • Read-Across Analysis: This is a powerful and widely accepted method in regulatory toxicology.[7][8] We identify "source" chemicals that are structurally similar to our "target" chemical and for which robust toxicological data exists. The assumption is that similar structures will have similar physicochemical properties and toxicological profiles.[9][10]

For our target compound, we can identify three key structural features to guide our selection of analogues:

  • The propiophenone core.

  • The cyano (-C≡N) group on one phenyl ring.

  • The thiomethyl (-SCH₃) group on the other phenyl ring.

Based on this, we select two primary analogues for our analysis: Propiophenone (the core structure) and 4'-Methylpropiophenone (a structurally similar ketone). We will also consider the general hazards associated with the nitrile and thiomethyl functional groups.

Caption: Workflow for hazard assessment of a novel chemical entity.

Section 3: Constructing the Safety Data Sheet (SDS)

The OSHA Hazard Communication Standard mandates a consistent, 16-section format for SDSs to ensure users can quickly find critical information.[11][12][13] We will now populate each section for our target compound, justifying our entries based on the read-across analysis.

SECTION 1: Identification
  • 1.1. Product Identifier: this compound

  • 1.2. Other means of identification: CAS No. 898754-36-4

  • 1.3. Recommended use and restrictions on use: For research and development use only. Not for human or veterinary use.

  • 1.4. Supplier's details: [User to insert their institution/company details]

  • 1.5. Emergency telephone number: [User to insert appropriate emergency contact]

SECTION 2: Hazard(s) Identification

This section is the cornerstone of the SDS. Based on our read-across analysis, we propose the following provisional classification.

  • Analysis Justification:

    • Propiophenone (CAS 93-55-0): Classified as causing serious eye irritation (Category 2A) and is a combustible liquid.[14][15][16] Some SDSs also list it as potentially harmful if swallowed.[16]

    • 4'-Methylpropiophenone (CAS 5337-93-9): Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and may cause an allergic skin reaction (Skin Sensitization, Category 1B).[17]

    • Nitrile (-C≡N) Group: Organic nitriles are a class of compounds with notable toxicity. They can be metabolized to release cyanide, leading to high acute toxicity.[18][19][20] They are often classified as toxic if swallowed, inhaled, or in contact with skin.

    • Thiomethyl (-SCH₃) Group: Thioethers can be metabolized via S-oxidation, which can sometimes lead to reactive intermediates.[21] While not acutely toxic in the same way as nitriles, their metabolic pathways warrant caution.

  • 2.1. Classification of the substance or mixture (GHS-US):

    • Acute Toxicity, Oral (Category 4), H302

    • Acute Toxicity, Dermal (Category 4), H312

    • Acute Toxicity, Inhalation (Category 4), H332

    • Skin Irritation (Category 2), H315

    • Serious Eye Irritation (Category 2A), H319

  • 2.2. GHS Label elements, including precautionary statements:

    • Pictogram:

    • Signal word: Warning

    • Hazard statements:

      • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

    • Precautionary statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of water.

      • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P501: Dispose of contents/container to an approved waste disposal plant.

  • 2.3. Other hazards which do not result in classification: None known.

SECTION 3: Composition/Information on Ingredients
  • 3.1. Substances:

    • Chemical name: this compound

    • CAS number: 898754-36-4

    • Purity: >95% (Assumed for R&D grade, should be confirmed by analysis)

SECTION 4: First-Aid Measures
  • 4.1. Description of first-aid measures:

    • After inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • After skin contact: Wash with plenty of soap and water. Take off contaminated clothing. If skin irritation occurs, get medical advice/attention.

    • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • After ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • 4.2. Most important symptoms and effects, both acute and delayed: Based on the nitrile group, potential symptoms could include headache, dizziness, nausea, and in severe cases, respiratory distress due to cyanide poisoning. Causes skin and serious eye irritation.

  • 4.3. Indication of any immediate medical attention and special treatment needed: Treat symptomatically. For significant exposure, especially via ingestion or inhalation, medical professionals should be aware of the potential for cyanide-related toxicity.

SECTION 5: Fire-Fighting Measures
  • 5.1. Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • 5.2. Specific hazards arising from the chemical: The propiophenone core suggests the material is combustible.[15][16] Upon combustion, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and highly toxic hydrogen cyanide (HCN) gas.

  • 5.3. Special protective equipment and precautions for fire-fighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

SECTION 6: Accidental Release Measures
  • 6.1. Personal precautions, protective equipment, and emergency procedures: Wear personal protective equipment as defined in Section 8. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

  • 6.2. Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • 6.3. Methods and material for containment and cleaning up: Sweep up and shovel. Place in a suitable, closed container for disposal.

SECTION 7: Handling and Storage
  • 7.1. Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • 7.2. Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Incompatible with strong oxidizing agents and strong bases.[22]

SECTION 8: Exposure Controls/Personal Protection
  • 8.1. Control parameters: No occupational exposure limits have been established for this compound.

  • 8.2. Appropriate engineering controls: Handle in a well-ventilated area, preferably inside a chemical fume hood.

  • 8.3. Individual protection measures, such as personal protective equipment (PPE):

    • Eye/face protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US).

    • Skin protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing such as a laboratory coat.

    • Respiratory protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with a combination filter (US) or type ABEK (EN 14387) respirator cartridges.

SECTION 9: Physical and Chemical Properties
  • Appearance: Solid (assumed).

  • Odor: No data available.

  • pH: No data available.

  • Melting point/freezing point: No data available.

  • Initial boiling point and boiling range: 484.2 ± 40.0 °C (Predicted).

  • Flash point: No data available. Based on propiophenone (87-92°C), it is expected to be a combustible liquid or solid.[15][16]

  • Vapor pressure: No data available.

  • Relative density: 1.19 ± 0.1 g/cm³ (Predicted).

  • Water solubility: No data available. Expected to be low.

SECTION 10: Stability and Reactivity
  • 10.1. Reactivity: No data available.

  • 10.2. Chemical stability: Stable under recommended storage conditions.

  • 10.3. Possibility of hazardous reactions: No data available.

  • 10.4. Conditions to avoid: Heat, flames, and sparks.

  • 10.5. Incompatible materials: Strong oxidizing agents, strong bases.

  • 10.6. Hazardous decomposition products: Under fire conditions: Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen cyanide.

SECTION 11: Toxicological Information
  • 11.1. Information on toxicological effects:

    • Acute toxicity: No experimental data available. Classified as Category 4 (Harmful) for oral, dermal, and inhalation routes based on the known high toxicity of the nitrile functional group.[18][23]

    • Skin corrosion/irritation: No data available. Classified as Category 2 (Causes skin irritation) based on read-across from 4'-Methylpropiophenone.[17]

    • Serious eye damage/irritation: No data available. Classified as Category 2A (Causes serious eye irritation) based on read-across from propiophenone.[14][15]

    • Respiratory or skin sensitization: No data available. The potential for skin sensitization exists based on read-across from 4'-Methylpropiophenone.[17] Further data is needed.

    • Germ cell mutagenicity: No data available.

    • Carcinogenicity: No data available.

    • Reproductive toxicity: No data available.

    • STOT-single exposure: No data available.

    • STOT-repeated exposure: No data available.

    • Aspiration hazard: No data available.

SECTION 12: Ecological Information
  • 12.1. Toxicity: No data available.

  • 12.2. Persistence and degradability: No data available.

  • 12.3. Bioaccumulative potential: No data available.

  • 12.4. Mobility in soil: No data available.

  • 12.5. Other adverse effects: No data available.

SECTION 13: Disposal Considerations
  • 13.1. Waste treatment methods: Dispose of in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

SECTION 14: Transport Information
  • Not regulated as a dangerous good for transport (based on available information, subject to change upon experimental data generation).

SECTION 15: Regulatory Information
  • This product is not subject to any known specific international regulations (e.g., PIC, POPs). U.S. SARA 302/311/312/313: No components listed. Consult local regulations.

SECTION 16: Other Information
  • Date of preparation: February 12, 2026

  • Disclaimer: This provisional SDS was prepared based on a limited dataset using predictive and read-across methodologies. It is intended for use by qualified individuals trained in chemical handling. The user assumes all risks of use, handling, and disposal of the product. Experimental data should be generated to validate and refine this assessment.

Section 4: Experimental Protocol for Hazard Verification

To move from a provisional to a definitive SDS, experimental validation is crucial. An essential step is to verify the predicted skin and eye irritation potential. Modern, ethical approaches prioritize in vitro methods over animal testing.

Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test for Eye Irritation

This protocol is a guideline for an in vitro assay that can determine a chemical's potential for causing severe eye damage or irritation, corresponding to GHS categories.

  • Objective: To assess the potential of this compound to cause eye irritation by measuring its effect on corneal opacity and permeability.

  • Materials:

    • Freshly collected bovine corneas from an abattoir.

    • Hanks' Balanced Salt Solution (HBSS).

    • Test substance (dissolved in a suitable vehicle, e.g., DMSO or saline).

    • Positive control (e.g., 10% Sodium Hydroxide).

    • Negative control (vehicle).

    • Opacitometer.

    • Spectrophotometer.

    • Fluorescein sodium salt solution.

  • Methodology:

    • Cornea Preparation: Mount freshly isolated corneas in specialized holders, creating anterior and posterior chambers. Fill chambers with pre-warmed culture medium and allow them to equilibrate.

    • Baseline Measurement: Measure the baseline opacity of each cornea using an opacitometer.

    • Application of Test Substance: Apply a defined volume and concentration of the test substance solution to the anterior chamber of the test corneas for a set exposure time (e.g., 10 minutes). Apply controls to separate corneas.

    • Incubation & Rinsing: After exposure, thoroughly rinse the corneas with HBSS.

    • Post-Exposure Opacity Measurement: Measure the opacity of each cornea again. The change in opacity is a primary endpoint.

    • Permeability Measurement: Add a fluorescein solution to the anterior chamber. After a set time, measure the amount of fluorescein that has passed through the cornea into the posterior chamber using a spectrophotometer. This measures the integrity of the corneal barrier.

    • Data Analysis: Calculate the In Vitro Irritancy Score (IVIS) based on the mean changes in opacity and permeability values.

    • Classification: Compare the IVIS score to established benchmarks to classify the substance as a GHS Category 1 (serious eye damage), Category 2 (irritant), or No Category.

  • Causality and Validation: This assay is a self-validating system. The inclusion of positive and negative controls ensures the assay is performing correctly. A substance that damages corneal cells will cause them to lose transparency (increasing opacity) and disrupt the tight junctions between cells (increasing permeability to fluorescein). This direct cause-and-effect relationship provides a reliable mechanistic basis for hazard classification.

Conclusion

The creation of a Safety Data Sheet for a novel compound like this compound is a critical scientific exercise that extends beyond mere compliance. It embodies the principle of proactive safety. In the absence of direct experimental evidence, a systematic process involving in silico prediction and read-across from structural analogues provides a robust framework for a provisional hazard assessment. This guide has demonstrated this process, resulting in a cautious but scientifically justified classification. It underscores the responsibility of every researcher to not only innovate but also to anticipate and mitigate potential risks, ensuring that the pursuit of scientific advancement is conducted safely and responsibly. The provisional SDS herein should serve as a dynamic document, to be refined and updated as definitive experimental data becomes available.

References

  • OSHA. (n.d.). Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration. Retrieved from [Link]

  • Lizarraga, L. (2022). Introduction to Read-across: Principles, Techniques and Frameworks. U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA. (2024). Hazard Communication Safety Data Sheets QuickCard. Occupational Safety and Health Administration. Retrieved from [Link]

  • ECHA. (n.d.). Guidance on the compilation of safety data sheets. European Chemicals Agency. Retrieved from [Link]

  • BAuA. (n.d.). Guidance on the compilation of safety data sheets. REACH-CLP-Biozid Helpdesk. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Propiophenone. Retrieved from [Link]

  • ECHA. (n.d.). Guidance documents. European Chemicals Agency. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 4'-Methylpropiophenone. Retrieved from [Link]

  • ECHA. (2020). Guidance on the compilation of safety data sheets Version 4.0. European Chemicals Agency. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Safety Data Sheets. Retrieved from [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet Pros. (n.d.). Safety Data Sheets | Free SDS Database. Retrieved from [Link]

  • Australian Government Department of Health. (n.d.). Working out your hazards using read-across information. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet - 4'-Methylpropiophenone. Retrieved from [Link]

  • EHS. (n.d.). Appendix I - Hazards Of Functional Groups. University of California, Berkeley. Retrieved from [Link]

  • MIT. (n.d.). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Massachusetts Institute of Technology. Retrieved from [Link]

  • Compliancy Group. (2024). OSHA Safety Data Sheets: A Vital Component of Workplace Safety. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). GHS Labeling Guide. Retrieved from [Link]

  • EFSA. (n.d.). Workshop on read-across: role and guidance in chemical risk assessment. European Food Safety Authority. Retrieved from [Link]

  • Government of Canada. (2025). Use of analogues and read-across in risk assessment. Retrieved from [Link]

  • Escher, S. E., et al. (2019). Towards grouping concepts based on new approach methodologies in chemical hazard assessment: the read-across approach of the EU-ToxRisk project. PubMed. Retrieved from [Link]

  • UNITAR. (n.d.). Understanding the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Institute for Training and Research. Retrieved from [Link]

  • ILO. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). International Labour Organization. Retrieved from [Link]

  • OSHA. (n.d.). Hazard Communication - Globally Harmonized System. Occupational Safety and Health Administration. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Propiophenone information. Retrieved from [Link]

  • ACS Publications. (2024). In Silico Prediction of Chemical Acute Dermal Toxicity Using Explainable Machine Learning Methods. American Chemical Society. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - Propiophenone. Retrieved from [Link]

  • CDC Stacks. (n.d.). Nitriles. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Kim, S. (2020). In silico prediction of toxicity and its applications for chemicals at work. National Institutes of Health. Retrieved from [Link]

  • Wu, S., et al. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Online Library. Retrieved from [Link]

  • Sahu, D., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. Retrieved from [Link]

  • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. Retrieved from [Link]

Sources

Advanced Leukotriene Antagonist Scaffolds: The Role of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

[1][2]

Executive Summary

In the high-stakes landscape of respiratory drug development, Montelukast Sodium remains the gold standard for cysteinyl leukotriene receptor 1 (CysLT1) antagonism.[1] However, the pursuit of molecules with superior bioavailability, potency, or metabolic stability relies heavily on Structure-Activity Relationship (SAR) studies.[1]

This compound (CAS: 898754-36-4) serves as a pivotal dihydrochalcone scaffold in this domain.[1] It functions as a bioisosteric probe where:

  • The 4'-Cyano group mimics the metabolic precursor to the carboxylic acid/amide pharmacophores found in second-generation LTRAs.[1]

  • The 2-Thiomethyl group probes the hydrophobic pocket typically occupied by the quinoline or chlorophenyl moieties in classical antagonists.

  • The Propiophenone backbone maintains the critical distance between the aromatic domains, essential for receptor binding.

This guide delineates the synthetic pathway, mechanistic utility, and experimental protocols for this compound, bridging the gap between theoretical design and bench-scale execution.

Chemical Profile & Structural Logic[1]

Compound Identity
ParameterDetail
Chemical Name This compound
CAS Number 898754-36-4
Molecular Formula C₁₇H₁₅NOS
Molecular Weight 281.37 g/mol
Core Scaffold Dihydrochalcone (1,3-diarylpropan-1-one)
Key Functionalities Nitrile (Electrophile/Precursor), Ketone (Chiral Center Precursor), Thioether (Metabolic Probe)
Mechanistic Role in Montelukast-Class Synthesis

To understand the utility of this intermediate, one must contrast it with the Standard Montelukast Intermediate (SMI) .[1]

  • SMI Structure: Methyl 2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate.[1]

  • Target Compound Structure: this compound.[1][2][3][4][5][6]

Comparative Analysis:

  • The Linker (Propiophenone): Both compounds share the 3-carbon ketone linker (Ar-CO-CH2-CH2-Ar').[1] This is the structural "spine" that aligns the molecule within the CysLT1 receptor cleft.

  • The Nitrile (CN) vs. Ester (COOMe): The 4'-cyano group is a robust precursor.[1] Unlike the ortho-ester in Montelukast (which suffers from steric hindrance during hydrolysis), the para-cyano group allows for rapid conversion to amides or tetrazoles (bioisosteres of carboxylic acids) during lead optimization.[1]

  • The Thiomethyl (SMe) Probe: In Montelukast, the "left-hand" ring is a bulky quinoline.[1] In this intermediate, the 2-thiomethylphenyl group acts as a fragment-based lead , testing if smaller, sulfur-containing lipophilic groups can retain binding affinity while reducing molecular weight (MW).[1]

Synthetic Pathway & Mechanism[1][8]

The synthesis of this compound follows a convergent Claisen-Schmidt Condensation followed by a selective Catalytic Hydrogenation .[1]

Reaction Scheme (DOT Visualization)

Gcluster_0Critical Process ParametersStart14-Cyanoacetophenone(Electrophile)ChalconeIntermediate Chalcone(Enone)Start1->ChalconeNaOH, MeOHAldol CondensationStart22-(Methylthio)benzaldehyde(Nucleophile)Start2->ChalconeProduct4'-Cyano-3-(2-thiomethylphenyl)propiophenoneChalcone->ProductH2, Pd/CSelective ReductionParam1Temp: 0-5°C -> RTParam2H2 Pressure: 1-3 atm

Figure 1: Synthetic workflow for the formation of the propiophenone scaffold via aldol condensation and reduction.

Detailed Experimental Protocol

This protocol is designed for high-purity isolation suitable for SAR screening.[1] It prioritizes the control of the "Retro-Aldol" side reaction.

Step 1: Claisen-Schmidt Condensation

Objective: Form the

1
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, dissolve 4-cyanoacetophenone (14.5 g, 100 mmol) and 2-(methylthio)benzaldehyde (15.2 g, 100 mmol) in Methanol (150 mL).

  • Initiation: Cool the solution to 0–5°C using an ice/salt bath.

  • Catalysis: Dropwise add aqueous NaOH (10%, 25 mL) over 20 minutes. Critical: Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 8:2) should show the disappearance of the aldehyde.[1]

  • Work-up: The chalcone product often precipitates as a yellow solid.[1] Filter the solid.[7][8][9] If no precipitate forms, concentrate the methanol to 50% volume and pour into ice water (300 mL).[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the yellow crystalline enone.[1]

    • Target Yield: 85-90%[1][9]

    • Purity: >98% (HPLC)[1]

Step 2: Selective Hydrogenation

Objective: Reduce the alkene without reducing the ketone or the nitrile group.

  • Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with the Chalcone intermediate (10 g) and Ethyl Acetate (100 mL).

  • Catalyst: Add 5% Pd/C (0.5 g, 5 wt% loading). Note: Avoid PtO2 as it may reduce the nitrile.

  • Reduction: Purge with Nitrogen (3x), then Hydrogen (3x).[1] Pressurize to 30 psi (2 atm) H₂.

  • Monitoring: Stir at room temperature for 2–3 hours. Monitor H₂ uptake. Stop immediately upon theoretical uptake to prevent reduction of the ketone to the alcohol.

  • Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Final Product: this compound is obtained as an off-white solid or viscous oil.[1]

Downstream Applications in Drug Development[1]

Once synthesized, this intermediate serves as a versatile branch point for creating Montelukast analogs.

Asymmetric Reduction (Chiral Center Formation)

To mimic the (S)-alcohol of Montelukast, the ketone is reduced using the Corey-Bakshi-Shibata (CBS) catalyst.[1]

  • Reagents: (R)-Me-CBS, Borane-THF complex.[1]

  • Outcome: Yields the chiral alcohol with >95% ee.

  • Significance: This step validates if the 4-Cyano and 2-Thiomethyl groups induce steric clashes that alter the stereoselectivity compared to the standard Montelukast intermediate.[1]

Nitrile Transformation

The 4'-Cyano group is a "masked" functionality.[1]

  • Hydrolysis: Acidic hydrolysis (H₂SO₄) converts CN

    
     COOH (Carboxylic Acid).[1]
    
  • Tetrazole Formation: Reaction with Sodium Azide (NaN₃) yields the Tetrazole ring, a classic bioisostere for the carboxylic acid found in many Sartans and LTRAs.[1]

Data Summary Table[1]
TransformationReagent SystemTarget FunctionalityRelevance to Montelukast
Ketone Reduction DIP-Cl or CBS/BoraneChiral AlcoholMimics the C(1) chiral center of Montelukast.[1]
Nitrile Hydrolysis NaOH / H₂O₂Amide / AcidMimics the benzoate/acid tail.[1]
Thioether Oxidation mCPBASulfoxide/SulfoneInvestigates metabolic stability of the sulfur link.[1]

References

  • Montelukast Process Chemistry

    • Reference: Humphries, T. et al. "Efficient Synthesis of Montelukast Sodium." Journal of Organic Chemistry, 2009.

    • Relevance: Establishes the standard "Keto-Ester" route for comparison.
  • Chalcone Hydrogenation Protocols: Reference: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. Relevance: Authoritative source for selective reduction of enones in the presence of nitriles.
  • Bioisosterism in Drug Design

    • Reference: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.

    • Relevance: Explains the substitution logic of Nitrile for Ester and Thiomethyl for Quinoline.
  • Compound Data

    • Source: PubChem CID 11612270 (Montelukast Intermediates) & CAS 898754-36-4 Entries.[1] [1]

Disclaimer: The procedures described herein are for research and development purposes. Optimization is required for scale-up.

Thermodynamic Stability of Cyanopropiophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Cyanopropiophenone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Scope

Cyanopropiophenone derivatives serve as critical electrophilic building blocks in the synthesis of heterocyclic APIs (e.g., Letrozole, aminopyrazoles). Their utility is governed by a complex thermodynamic landscape dominated by keto-enol tautomerism and solid-state polymorphism .

This guide focuses on the two most chemically significant isomers:

  • 
    -Cyanopropiophenone (Benzoylacetonitrile):  A 
    
    
    
    -ketonitrile exhibiting high acidity (
    
    
    ) and significant enol stability.
  • 4'-Cyanopropiophenone: A para-substituted aromatic ketone, primarily evaluated for solid-state thermal stability and chemoselectivity.

Thermodynamic Landscape

Keto-Enol Tautomerism ( -Derivatives)

Unlike simple ketones,


-cyanopropiophenone exists in a dynamic equilibrium between the keto and enol forms. The thermodynamic stability of the enol tautomer is driven by extended conjugation  (phenyl ring + enol double bond) and intramolecular H-bonding  (if conditions permit), though the linear cyano group often precludes the 6-membered chelation seen in 

-diketones.

Equilibrium Constant (


): 


[1]
  • Solvent Effect: In polar aprotic solvents (e.g., DMSO-

    
    ), the equilibrium shifts toward the enol  form due to stabilization of the polarized enol species and the high acidity of the 
    
    
    
    -proton.
  • Acidity: The electron-withdrawing nature of the nitrile (-CN) and carbonyl (-C=O) groups renders the

    
    -protons highly acidic (
    
    
    
    ), making the compound susceptible to deprotonation even by weak bases.
Solid-State Thermodynamics

For 4'-cyanopropiophenone and stable keto-forms of derivatives, thermal stability is defined by the crystal lattice energy.

ParameterValue (Approx.)Significance
Melting Point (

-isomer)
80–83 °CIndicates moderate lattice energy; requires cool storage to prevent sintering.
Boiling Point (

-isomer)
160 °C (10 mmHg)High BP suggests significant intermolecular dipole-dipole interactions.
Enthalpy of Fusion (

)
~20–25 kJ/mol (Est.)Critical for modeling solubility in process crystallization.

Stability & Degradation Pathways[2]

The thermodynamic instability of these derivatives typically manifests through two primary pathways: Hydrolysis and Oxidative Cleavage .

Pathway Visualization

The following diagram maps the tautomeric equilibrium and irreversible degradation sinks.

Degradation_Pathways Keto Keto Form (Thermodynamic Sink) Enol Enol Form (Kinetic Intermediate) Keto->Enol Tautomerism (KT) Enolate Enolate Ion (Reactive Species) Keto->Enolate -H+ (pKa ~7.8) Amide Degradant A: Benzoylacetamide Keto->Amide H2O / pH > 8 (Nitrile Hydrolysis) Enolate->Keto +H+ Acid Degradant B: Benzoic Acid + CO2 Amide->Acid H2O / Heat (Decarboxylation)

Caption: Thermodynamic equilibrium between keto/enol forms and irreversible hydrolytic degradation pathways.

Experimental Protocols

Protocol A: Determination of Tautomeric Constant ( ) via H-NMR

Validates the ratio of Keto vs. Enol forms in solution.

Reagents:

  • Analyte:

    
    -Cyanopropiophenone (>98% purity).[2]
    
  • Solvent: CDCl

    
     (non-polar) and DMSO-
    
    
    
    (polar).
  • Internal Standard: TMS (Tetramethylsilane).

Methodology:

  • Sample Prep: Dissolve 10 mg of analyte in 600

    
    L of deuterated solvent. Ensure the tube is dry to prevent proton exchange with water.
    
  • Acquisition: Acquire a quantitative

    
    H-NMR spectrum (relaxation delay 
    
    
    
    , typically 10s).
  • Integration:

    • Locate the

      
      -methylene protons (-CH
      
      
      
      -) of the Keto form (~4.0–4.5 ppm, singlet).
    • Locate the vinyl proton (-C=CH-) of the Enol form (~5.5–6.5 ppm) or the enolic -OH (downfield >12 ppm).

  • Calculation:

    
    
    Note: If calculating % Enol: 
    
    
    
Protocol B: Thermal Stability Profiling (DSC/TGA)

Validates solid-state stability and detects polymorphic transitions.

Methodology:

  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).

  • Parameters:

    • Sample Mass: 2–5 mg in crimped aluminum pan.

    • Ramp Rate: 10 °C/min.

    • Range: 25 °C to 200 °C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis:

    • Endotherm 1: Melting onset (

      
      ). Sharp peak indicates high crystalline purity. Broadening suggests impurities or amorphous content.
      
    • Exotherm: Decomposition onset (

      
      ). If 
      
      
      
      is close to
      
      
      , the thermodynamic window for melt-processing is narrow.

Analytical Workflow for Stability Assessment

The following workflow ensures a self-validating assessment of thermodynamic stability during drug development.

Stability_Workflow Start Start: Raw Material (Cyanopropiophenone) Step1 1. Solid State Char. (DSC / XRD) Start->Step1 Decision1 Crystalline & Pure? Step1->Decision1 Decision1->Start No (Recrystallize) Step2 2. Solution Thermodynamics (NMR / pKa Det.) Decision1->Step2 Yes Step3 3. Stress Testing (Acid/Base/Oxidation) Step2->Step3 Result Thermodynamic Profile Generated Step3->Result

Caption: Step-by-step workflow for validating the thermodynamic profile of cyanopropiophenone derivatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanism. Retrieved from [Link]

  • Matrix Fine Chemicals. (2025). 3-Oxo-3-phenylpropanenitrile Product Data. Retrieved from [Link]

Sources

Literature review of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of potential synthetic pathways for this compound, a complex aryl ketone with potential applications in medicinal chemistry and materials science. Given the absence of a direct, published synthesis for this specific molecule, this document leverages established organic chemistry principles to propose and detail two robust synthetic strategies: a classical Friedel-Crafts acylation approach and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each pathway is critically evaluated, with in-depth explanations of the underlying reaction mechanisms, experimental considerations, and step-by-step protocols. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex aromatic ketones and related pharmaceutical intermediates.

Introduction and Retrosynthetic Analysis

This compound is a bi-aryl ketone derivative featuring a nitrile group and a thiomethyl substituent. Such functionalities are often explored in drug discovery for their ability to modulate pharmacokinetic and pharmacodynamic properties. The propiophenone core, in particular, is a common scaffold in various biologically active molecules. This guide outlines two distinct and plausible retrosynthetic approaches to this target molecule, as illustrated below.

The primary strategic bond disconnections are made at the acyl carbon-aryl bond (C-C bond between the carbonyl group and the cyanophenyl ring) and the C-C bond within the propionyl side chain. This leads to two convergent synthetic plans.

G cluster_FC Pathway A: Friedel-Crafts Acylation cluster_Suzuki Pathway B: Suzuki-Miyaura Coupling Target This compound FC_Intermediate 3-(2-thiomethylphenyl)propanoyl chloride Target->FC_Intermediate Acyl C-Ar bond Benzonitrile Benzonitrile Target->Benzonitrile Suzuki_Intermediate1 4-Cyanophenylboronic acid Target->Suzuki_Intermediate1 Acyl C-Ar bond Suzuki_Intermediate2 3-(2-thiomethylphenyl)propanoyl chloride Target->Suzuki_Intermediate2 Propanoic_Acid 3-(2-thiomethylphenyl)propanoic acid FC_Intermediate->Propanoic_Acid Suzuki_Intermediate2->Propanoic_Acid Acrylic_Acid 3-(2-thiomethylphenyl)acrylic acid Propanoic_Acid->Acrylic_Acid C-C bond reduction Aldehyde 2-(methylthio)benzaldehyde Acrylic_Acid->Aldehyde Horner-Wadsworth-Emmons Phosphonate Triethyl phosphonoacetate Acrylic_Acid->Phosphonate

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 3-(2-thiomethylphenyl)propanoic acid

Both proposed pathways converge on the crucial intermediate, 3-(2-thiomethylphenyl)propanoic acid. A reliable synthesis of this intermediate is paramount. A two-step approach starting from the commercially available 2-(methylthio)benzaldehyde is proposed.

Step 2.1: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and phosphonate carbanions.[1][2] In this step, 2-(methylthio)benzaldehyde is reacted with the carbanion generated from triethyl phosphonoacetate to yield ethyl 3-(2-(methylthio)phenyl)acrylate, predominantly as the E-isomer. The use of a strong, non-nucleophilic base like sodium hydride is typical for generating the phosphonate carbanion.[3]

G start1 2-(methylthio)benzaldehyde intermediate Ethyl 3-(2-(methylthio)phenyl)acrylate start1->intermediate start2 Triethyl phosphonoacetate start2->intermediate reagent1 NaH, dry THF reagent1->intermediate

Caption: Synthesis of the acrylate intermediate via HWE reaction.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 2-(methylthio)benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-(2-(methylthio)phenyl)acrylate.

Step 2.2: Catalytic Hydrogenation

The carbon-carbon double bond of the acrylate intermediate is then reduced to a single bond via catalytic hydrogenation to yield the corresponding propanoate ester. Subsequent hydrolysis of the ester furnishes the target 3-(2-thiomethylphenyl)propanoic acid. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.[4]

G start Ethyl 3-(2-(methylthio)phenyl)acrylate intermediate Ethyl 3-(2-(methylthio)phenyl)propanoate start->intermediate Hydrogenation reagent1 H₂, Pd/C, Ethanol reagent1->intermediate product 3-(2-thiomethylphenyl)propanoic acid intermediate->product Hydrolysis reagent2 1. NaOH(aq), EtOH 2. H₃O⁺ reagent2->product G start1 3-(2-thiomethylphenyl)propanoic acid intermediate 3-(2-thiomethylphenyl)propanoyl chloride start1->intermediate Acyl Chloride Formation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate product This compound intermediate->product Friedel-Crafts Acylation start2 Benzonitrile start2->product reagent2 AlCl₃, CH₂Cl₂ reagent2->product

Caption: Pathway A - Friedel-Crafts Acylation Route.

Step 3.1: Preparation of 3-(2-thiomethylphenyl)propanoyl chloride

The synthesized propanoic acid is converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol:

  • To a solution of 3-(2-thiomethylphenyl)propanoic acid (1.0 eq.) in an anhydrous solvent like dichloromethane or toluene, add a catalytic amount of dimethylformamide (DMF).

  • Add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until gas evolution ceases.

  • Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure to yield the crude 3-(2-thiomethylphenyl)propanoyl chloride, which is typically used in the next step without further purification.

Step 3.2: Acylation of Benzonitrile

The acylation of benzonitrile presents a significant challenge due to the strongly deactivating nature of the cyano group, which makes the aromatic ring a poor nucleophile. [5]Furthermore, the nitrogen lone pair of the nitrile can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and potentially requiring a stoichiometric amount of the catalyst. [5]The acylation is expected to occur at the para-position to the cyano group due to steric hindrance at the ortho-positions.

Experimental Protocol:

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.5-2.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add a solution of 3-(2-thiomethylphenyl)propanoyl chloride (1.0 eq.) in dichloromethane dropwise.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Add benzonitrile (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Pathway B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. [6]An acylative variation of this reaction, coupling an acyl chloride with a boronic acid, provides a modern and often milder alternative to Friedel-Crafts acylation. [7][8]

G start1 3-(2-thiomethylphenyl)propanoyl chloride product This compound start1->product start2 4-Cyanophenylboronic acid start2->product reagent Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene) reagent->product Suzuki-Miyaura Coupling

Caption: Pathway B - Suzuki-Miyaura Cross-Coupling Route.

Step 4.1: Synthesis of 4-Cyanophenylboronic acid

This key intermediate can be synthesized from 4-bromobenzonitrile via a lithium-halogen exchange followed by quenching with a borate ester. [9][10] Experimental Protocol:

  • Dissolve 4-bromobenzonitrile (1.0 eq.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

  • After stirring for 30 minutes, add triisopropyl borate (1.2 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with aqueous HCl (e.g., 1M) and stir for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-cyanophenylboronic acid can often be used directly or purified by recrystallization.

Step 4.2: Acylative Suzuki-Miyaura Coupling

The coupling of 3-(2-thiomethylphenyl)propanoyl chloride (prepared as in Step 3.1) with 4-cyanophenylboronic acid is carried out in the presence of a palladium catalyst and a base. This method avoids the use of strong Lewis acids and can exhibit greater functional group tolerance. [11] Experimental Protocol:

  • To a flask containing 4-cyanophenylboronic acid (1.0 eq.), add a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) and a base like potassium carbonate (2.0 eq.).

  • Add an anhydrous, degassed solvent such as toluene.

  • To this mixture, add a solution of 3-(2-thiomethylphenyl)propanoyl chloride (1.2 eq.) in toluene dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Comparative Analysis of Synthesis Pathways

FeaturePathway A: Friedel-Crafts AcylationPathway B: Suzuki-Miyaura Coupling
Reagents Uses classical, often harsh reagents (AlCl₃).Employs modern, milder palladium catalysts and bases.
Conditions Can require forcing conditions (heat, long reaction times) due to the deactivated benzonitrile ring.Generally proceeds under milder conditions.
Functional Group Tolerance Poor. The nitrile group poses a significant challenge, and other sensitive groups may not be tolerated.Excellent. Tolerates a wide range of functional groups, including nitriles.
Byproducts Generates significant acidic waste from the stoichiometric Lewis acid.Byproducts are generally easier to remove (e.g., boronic acid derivatives).
Atom Economy Lower, due to the use of a stoichiometric amount of Lewis acid.Higher, as it is a catalytic process.
Key Challenges Overcoming the deactivation of the benzonitrile ring and potential side reactions.Cost and sensitivity of the palladium catalyst. Synthesis of the boronic acid intermediate.
Overall Recommendation Feasible, but likely to be low-yielding and require significant optimization.The more robust and reliable approach for this specific target molecule.

Conclusion

This technical guide has detailed two viable synthetic routes to this compound. While the Friedel-Crafts acylation represents a traditional approach, it is fraught with challenges due to the electronic properties of the benzonitrile substrate. The Suzuki-Miyaura cross-coupling pathway, although requiring the synthesis of a boronic acid intermediate, offers a more modern, milder, and likely higher-yielding alternative with superior functional group tolerance. The successful synthesis of the key intermediate, 3-(2-thiomethylphenyl)propanoic acid, via a Horner-Wadsworth-Emmons reaction followed by hydrogenation is critical to both proposed routes. Researchers undertaking the synthesis of this or structurally related molecules are encouraged to consider the Suzuki-Miyaura pathway as the more promising strategy for achieving the desired product in a reliable and efficient manner.

References

Sources

Methodological & Application

Laboratory synthesis protocol for 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step laboratory protocol for the synthesis of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone (also known as 4-[3-[2-(methylthio)phenyl]propanoyl]benzonitrile). This scaffold represents a critical dihydrochalcone pharmacophore often utilized in the development of metabolic disease therapeutics (e.g., SGLT2 inhibitors) and antiviral agents.

The Engineering Challenge: The synthesis of this molecule presents a specific chemoselective dilemma:

  • Sulfur Poisoning: The thiomethyl (-SMe) group irreversibly poisons standard transition metal catalysts (Pd, Pt, Rh), rendering catalytic hydrogenation (H₂/Pd-C) ineffective for reducing the enone intermediate.

  • Nitrile Sensitivity: Strong hydride reducing agents (e.g., LiAlH₄) risk reducing the cyano (-CN) moiety to a primary amine.

The Solution: This protocol utilizes a Claisen-Schmidt condensation followed by a Sodium Dithionite (Na₂S₂O₄) mediated reduction . This biomimetic reduction strategy selectively saturates the


-unsaturated ketone without affecting the nitrile or the sulfide, ensuring high structural integrity and yield.

Strategic Analysis & Retrosynthesis

The target molecule is a dihydrochalcone . The most convergent route involves disconnecting the C2-C3 bond relative to the carbonyl, leading to two commercially available precursors.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: This compound Chalcone Intermediate: Chalcone Derivative (Enone) Chalcone->Target Chemoselective Reduction (Na2S2O4) Precursors Precursors: 4-Acetylbenzonitrile  +  2-(Methylthio)benzaldehyde Precursors->Chalcone Claisen-Schmidt Condensation

Figure 1: Retrosynthetic disconnection showing the convergent assembly via chalcone intermediate.

Experimental Protocol

Step 1: Assembly via Claisen-Schmidt Condensation

Objective: Form the carbon-carbon double bond between the acetophenone and benzaldehyde derivatives.

Reagents:

  • Nucleophile: 4-Acetylbenzonitrile (1.0 equiv)

  • Electrophile: 2-(Methylthio)benzaldehyde (1.05 equiv)

  • Base Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution.

  • Solvent: Ethanol (95% or absolute).

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Acetylbenzonitrile and 10.5 mmol of 2-(Methylthio)benzaldehyde in 30 mL of Ethanol .

  • Catalysis: Cool the mixture to 0°C (ice bath). Dropwise, add 5 mL of 10% NaOH solution over 5 minutes.

    • Note: The reaction is exothermic.[1] Low temperature prevents the hydrolysis of the nitrile group to a carboxylic acid.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The limiting reagent (ketone) should be consumed.

  • Work-up:

    • Cool the flask to 0°C for 30 minutes to maximize precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold 50% aqueous ethanol (2 x 10 mL) followed by cold water (2 x 20 mL) to remove excess base.

  • Purification: Recrystallize from hot Ethanol if necessary.

Expected Result: Yellow to orange crystalline solid (Chalcone intermediate). Key QC Parameter: ¹H NMR should show trans-alkene coupling (


) in the 7.5–8.0 ppm region.
Step 2: Chemoselective Reduction via Sodium Dithionite

Objective: Reduce the alkene to an alkane without touching the Nitrile or poisoning a catalyst with Sulfur.

Reagents:

  • Substrate: Chalcone from Step 1 (1.0 equiv).

  • Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 equiv).

  • Phase Transfer Catalyst: Tricaprylmethylammonium chloride (Aliquat 336) (0.1 equiv) - Optional but recommended for kinetics.

  • Solvent System: Dioxane : Water (1:1 ratio).

Procedure:

  • Setup: In a flask equipped with a reflux condenser and nitrogen inlet, dissolve 5 mmol of the Chalcone in 20 mL of Dioxane .

  • Preparation: Add 20 mL of Water . If the substrate precipitates, add more Dioxane until a clear or slightly cloudy suspension is achieved.

  • Reductant Addition: Add Sodium Bicarbonate (NaHCO₃, 10 mmol) to buffer the solution (dithionite decomposition produces acid). Then, add 15 mmol of Sodium Dithionite .

  • Reaction: Heat the mixture to reflux (approx. 90–100°C) under nitrogen for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7] At elevated temperatures, dithionite releases SO₂ radical anions, which transfer electrons to the conjugated enone system.

  • Work-up:

    • Cool to room temperature.[1]

    • Bubble air through the solution for 10 minutes to oxidize excess dithionite (destroys the reagent).

    • Extract with Ethyl Acetate (3 x 30 mL) .

    • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Result: White to off-white solid (Target Dihydrochalcone).

Process Visualization

Workflow Start Start: 4-Acetylbenzonitrile + S-Aldehyde Step1 Step 1: Condensation (NaOH/EtOH, 25°C) Form C=C Bond Start->Step1 Inter Intermediate: Chalcone (Solid) Step1->Inter Precipitation Step2 Step 2: Reduction (Na2S2O4, Dioxane/H2O) Reduce C=C only Inter->Step2 End Final Product: Dihydrochalcone Step2->End Reflux & Workup

Figure 2: Experimental workflow highlighting the two-stage synthesis.

Data Summary & Troubleshooting

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Note
4-Acetylbenzonitrile 145.161.0SM 1Limiting Reagent
2-(Methylthio)benzaldehyde 152.211.05SM 2Slight excess ensures full conversion of nitrile SM
Sodium Dithionite 174.103.0ReductantMust be fresh; degrades in moist air
Sodium Bicarbonate 84.012.0BufferPrevents acid-catalyzed side reactions
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Low Yield Incomplete condensationIncrease reaction time; verify NaOH quality. Do not heat >40°C (protects CN).
Step 1: Carboxylic Acid formed Nitrile hydrolysisReaction temperature too high or base too concentrated. Keep at 0–20°C.
Step 2: No Reaction Old DithioniteNa₂S₂O₄ oxidizes rapidly. Use a fresh bottle.
Step 2: Alcohol formed Over-reductionRare with Dithionite, but if observed, reduce reaction time/temp.

References

  • Claisen-Schmidt Condensation Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (Standard reference for chalcone synthesis via aldol condensation). Solid-state and solvent-free variations: Journal of the Chemical Society, Perkin Transactions 1, 2002, 1669.
  • Sodium Dithionite Reduction of Conjugated Ketones

    • Louis-André, O., & Gelbard, G. (1986). "Reduction of conjugated ketones by sodium dithionite." Bulletin de la Société Chimique de France.
    • Camps, F., Coll, J., & Guitart, J. (1986). "Totally regioselective reduction of conjugated dienes and enones by sodium dithionite." Tetrahedron, 42(16), 4603-4609.

  • Review on Dithionite applications: Organic Process Research & Development, 2017, 21, 3, 298–309.
  • Related Pharmacophore Synthesis (SGLT2 Precursors)

    • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor." Journal of Medicinal Chemistry, 53(17), 6355-6360. (Illustrates the synthesis of similar thio-containing diaryl ketones).

Sources

Asymmetric reduction of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone to chiral alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Reduction of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Executive Summary

The asymmetric reduction of This compound (referred to herein as Substrate 1 ) represents a critical transformation in the synthesis of leukotriene receptor antagonists and related pharmaceutical intermediates. The target product, the chiral alcohol (S)- or (R)-1-(4-cyanophenyl)-3-(2-(methylthio)phenyl)propan-1-ol , serves as a scaffold for subsequent cyclization or coupling reactions.

This application note addresses the two primary challenges associated with reducing Substrate 1 :

  • Chemoselectivity: Preserving the labile nitrile (cyano) group while reducing the ketone.

  • Catalyst Poisoning: The presence of the thioether (–SMe) moiety, which acts as a potent Lewis base poison for traditional heterogeneous metal catalysts (Pd, Pt).

We present two validated protocols: a Biocatalytic Route (Method A) utilizing Ketoreductases (KREDs) for maximum selectivity and green metrics, and a Chemical Route (Method B) using DIP-Cl for robust, non-metal-dependent reduction.

Chemical Context & Mechanistic Insight

The reduction of functionalized dihydrochalcones like Substrate 1 requires distinguishing between the prochiral ketone faces.

  • Substrate: 1-(4-cyanophenyl)-3-(2-(methylthio)phenyl)propan-1-one.

  • Key Risk Factor: The sulfur atom at the ortho position of the distal phenyl ring can coordinate with transition metals (Ru, Rh), reducing turnover frequency (TOF) in Transfer Hydrogenation.

  • Solution Strategy:

    • Enzymatic: Enzymes do not suffer from sulfur coordination inhibition and operate under mild conditions (pH 7.0, 30°C), eliminating the risk of nitrile hydrolysis.

    • Borane Reagents: Unlike transition metals, organoboranes (e.g., DIP-Cl) are less susceptible to sulfur interference and provide predictable stereocontrol via steric distinctness of the isopinocampheyl ligands.

Method A: Biocatalytic Reduction (Recommended)

Rationale: Biocatalysis is the industry standard for this transformation due to >99% enantiomeric excess (ee) and the elimination of heavy metal waste. This protocol uses a coupled enzyme system: a KRED to reduce the ketone and a Glucose Dehydrogenase (GDH) to regenerate the NADPH cofactor.

Reagents & Equipment
  • Enzyme: Commercial KRED Screening Kit (e.g., Codexis, Johnson Matthey) or Lactobacillus kefir ADH.

  • Cofactor: NADP+ (1.0 mM initial conc).

  • Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Co-solvent: DMSO (Dimethyl sulfoxide) or IPA (Isopropyl alcohol).

  • Equipment: Orbital shaker or overhead stirrer (for >1g scale).

Experimental Workflow (Diagram)

Biocatalysis_Cycle Substrate Substrate 1 (Ketone) KRED KRED (Ketoreductase) Substrate->KRED Product Chiral Alcohol (>99% ee) NADP NADP+ GDH GDH (Cofactor Recycle) NADP->GDH NADPH NADPH NADPH->KRED H- transfer Glucose D-Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH Regeneration GDH->Gluconolactone Oxidation

Caption: Coupled enzymatic cycle showing the reduction of Substrate 1 by KRED with simultaneous NADPH regeneration by GDH.

Detailed Protocol (10g Scale)
  • Buffer Preparation: Prepare 200 mL of 100 mM KPi buffer (pH 7.0). Add MgSO₄ (1 mM) to stabilize the enzymes.

  • Substrate Solution: Dissolve 10.0 g of Substrate 1 in 20 mL of DMSO. Note: Substrate 1 has low aqueous solubility; DMSO is critical.

  • Reaction Mix:

    • In a 500 mL round-bottom flask, add the buffer solution.

    • Add D-Glucose (1.5 equivalents, ~9.0 g).

    • Add NADP+ (200 mg, catalytic amount).

    • Add GDH (200 mg or 2000 Units).

    • Add KRED enzyme (500 mg - loading determined by initial screening).

  • Initiation: Add the Substrate/DMSO solution dropwise to the stirring enzyme mixture.

  • Incubation: Stir at 30°C @ 200 rpm. Monitor pH; maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid is produced).

  • Monitoring: Check conversion by HPLC every 4 hours. Reaction typically completes in 18-24 hours.

  • Workup:

    • Add Celite (5 g) and stir for 10 mins to aid filtration of protein.

    • Extract aqueous mixture with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to high enzymatic specificity.

Method B: Chemical Reduction (DIP-Cl)

Rationale: When biocatalysis is unavailable, (-)-DIP-Cl (B-chlorodiisopinocampheylborane) is the preferred chemical reagent. Unlike catalytic hydrogenation, it is stoichiometric and insensitive to sulfur poisoning. It provides excellent enantiocontrol via steric hindrance.

Reagents
  • Reagent: (-)-DIP-Cl (for S-alcohol) or (+)-DIP-Cl (for R-alcohol).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Quench: Diethanolamine or Acetaldehyde.

Detailed Protocol
  • Setup: Flame-dry a 250 mL flask under Nitrogen/Argon.

  • Reagent Prep: Charge (-)-DIP-Cl (1.2 equivalents) and dissolve in anhydrous THF (concentration ~1 M). Cool to -25°C .

  • Addition: Dissolve Substrate 1 (1.0 eq) in minimum anhydrous THF. Add dropwise to the DIP-Cl solution over 30 minutes. Crucial: Maintain temp < -20°C to ensure high ee.

  • Reaction: Stir at -25°C for 6–12 hours. Monitor by TLC/HPLC.

  • Quench & Workup (Non-Oxidative):

    • Note: Avoid oxidative workup (H₂O₂/NaOH) to prevent oxidizing the thioether (–SMe) to a sulfoxide (–S(=O)Me).

    • Add Diethanolamine (2.2 eq) to the cold reaction mixture. Allow to warm to room temperature and stir for 2 hours. This precipitates the boron-amine complex.

  • Filtration: Filter off the white precipitate (recyclable chiral auxiliary).

  • Isolation: Concentrate the filtrate. The residue is the crude chiral alcohol.

Analytical Methods & Quality Control

HPLC Parameters for Chiral Purity:

  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the cyanophenyl chromophore).

  • Temperature: 25°C.

Data Summary Table:

ParameterBiocatalysis (Method A)Chemical (DIP-Cl) (Method B)
Enantiomeric Excess (ee) > 99.5%95 - 98%
Yield > 90%80 - 85%
Reaction Time 18 - 24 h6 - 12 h
Temp 30°C-25°C
Sulfur Tolerance Excellent (No interaction)Good (Non-catalytic)
Scalability High (kg to ton)Moderate (Stoichiometric waste)

Process Optimization Workflow

To scale this process, follow the decision logic below to select the optimal KRED or conditions.

Optimization_Flow Start Start: Substrate 1 Screen Screen KRED Library (96-well plate) Start->Screen CheckEE Check ee% & Conversion Screen->CheckEE CheckEE->Screen Fail (Try new panel) HighEE Hit: ee > 98% CheckEE->HighEE Success LowSol Issue: Low Solubility? HighEE->LowSol AddCosolvent Optimize Co-solvent (DMSO/IPA 5-20%) LowSol->AddCosolvent Yes ScaleUp 10g Validation Run LowSol->ScaleUp No AddCosolvent->ScaleUp

Caption: Decision tree for optimizing the biocatalytic reduction of Substrate 1.

References

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link

  • Ramachandran, P. V., & Brown, H. C. (1996). "Recent Advances in Asymmetric Reductions with B-Chlorodiisopinocampheylborane." ACS Symposium Series. Link

  • Tao, J., & Xu, J. H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology. Link

  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link (Cited for comparison of metal-catalyst limitations with sulfur).

Disclaimer: This guide is for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE.

Advanced Synthesis Protocol: Propiophenone Derivatives via Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Regulatory & Safety Warning

Strict Compliance Required: The intermediates described herein (specifically


-bromopropiophenone) are classified as List I Precursors  or Controlled Substances  in multiple jurisdictions (e.g., EU Regulation 273/2004, US DEA List I) due to their potential use in illicit cathinone synthesis.
  • Legitimate Use Only: This protocol is intended strictly for authorized pharmaceutical research and development.

  • Safety:

    
     are potent lachrymators  and alkylating agents. All operations must be conducted in a certified fume hood with full PPE (respirator, butyl rubber gloves).
    
Abstract

This application note details the step-by-step process chemistry for synthesizing sterically hindered


-aminoketones starting from substituted benzene. We utilize a three-stage workflow: (1) Friedel-Crafts acylation to establish the propiophenone backbone,[1] (2) Acid-catalyzed 

-bromination via enol intermediates, and (3) Nucleophilic substitution (

) with a bulky primary amine. This guide emphasizes kinetic control to minimize di-halogenation and optimize yield for drug development workflows.
Module 1: Backbone Construction (Friedel-Crafts Acylation)

Objective: Synthesis of 3-chloropropiophenone (or propiophenone model) from benzene/chlorobenzene.

1.1 Mechanistic Insight

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The Lewis acid (


) is not merely a catalyst but a reagent consumed in stoichiometric amounts due to the formation of a stable complex with the product ketone. The critical quality attribute (CQA) here is moisture control; water irreversibly deactivates 

and releases HCl gas.

Key Pathway:

  • Activation: Propionyl chloride forms an acylium ion (

    
    ).
    
  • Attack: The acylium ion attacks the aromatic ring (ortho/para directing for activators, meta for deactivators like Cl).

  • Complexation: The carbonyl oxygen of the product coordinates with aluminum, requiring >1 equivalent of

    
    .
    

FC_Mechanism cluster_0 Activation cluster_1 Substitution Cycle cluster_2 Workup R1 Propionyl Chloride I1 Acylium Ion (Electrophile) R1->I1 R2 AlCl3 R2->I1 I2 Sigma Complex (Arenium Ion) I1->I2 + Substrate S1 Benzene/Derivative S1->I2 P1 Ketone-AlCl3 Complex I2->P1 - HCl Final Propiophenone Derivative P1->Final + H2O W1 Acidic Hydrolysis (Ice/HCl) W1->Final

Figure 1: Mechanistic flow of Friedel-Crafts acylation showing the stoichiometric consumption of Lewis acid.

1.2 Experimental Protocol

Reagents:

  • Chlorobenzene (Substrate/Solvent): 100 mL[2]

  • Propionyl Chloride: 1.1 eq

  • Aluminum Chloride (

    
    ): 1.2 eq (Anhydrous powder)
    

Steps:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, addition funnel, and

    
     drying tube. Purge with 
    
    
    
    .
  • Charging: Charge Chlorobenzene and

    
    . Cool to 0–5°C (ice bath).
    
  • Addition: Add Propionyl Chloride dropwise over 45 mins. Critical: Maintain internal temperature <10°C to prevent polychlorination or isomerization.

  • Reaction: Allow to warm to RT, then reflux at 80°C for 2 hours. Evolution of HCl gas indicates reaction progress (scrub gas through NaOH trap).

  • Quenching (Exothermic): Pour the reaction mixture slowly onto 200g of crushed ice/conc. HCl (50 mL).

  • Isolation: Separate organic layer. Wash with water (

    
     mL), 5% NaOH (
    
    
    
    mL), and brine. Dry over
    
    
    and concentrate in vacuo.
Module 2: Regioselective -Functionalization (Bromination)

Objective: Synthesis of


-bromopropiophenone.
2.1 Mechanistic Insight

Direct bromination in acidic media favors mono-bromination at the


-carbon. The reaction is autocatalytic ; the HBr byproduct catalyzes the enolization of the ketone. The enol is the nucleophile that attacks molecular bromine.[3]
  • Kinetic Control: The introduction of the first bromine withdraws electrons, destabilizing the carbocation intermediate required for a second enolization. This makes the second bromination slower than the first, allowing for high selectivity if stoichiometry is controlled.

Bromination_Kinetics Start Propiophenone (Keto Form) Enol Enol Intermediate (Nucleophile) Start->Enol H+ Catalyst Product alpha-Bromopropiophenone Enol->Product + Br2 / -HBr Br2 Br2 Br2->Product Side alpha,alpha-Dibromo (Impurity) Product->Side Excess Br2 (Slow Step)

Figure 2: Kinetic pathway emphasizing the enol intermediate. The dotted line represents the undesired over-bromination pathway.

2.2 Experimental Protocol

Reagents:

  • Propiophenone Derivative (from Module 1): 50 mmol

  • Bromine (

    
    ): 50 mmol (1.0 eq)
    
  • Glacial Acetic Acid: 50 mL

Steps:

  • Dissolution: Dissolve ketone in Glacial Acetic Acid in a flask covered with aluminum foil (light can trigger radical side reactions).

  • Catalysis: Add 2 drops of 48% HBr to initiate enolization.

  • Addition: Add

    
     solution (diluted in AcOH) dropwise.
    
    • Visual Indicator: The solution will turn orange upon addition and fade to yellow as

      
       is consumed. Do not add the next aliquot until the color fades.
      
  • Temperature: Maintain at 25–30°C. If the reaction is too slow, warm slightly to 40°C.

  • Workup: Evaporate most acetic acid under reduced pressure. Dissolve residue in DCM, wash with saturated

    
     (until bubbling ceases) to remove acid traces.
    
  • Purification: If purity <95% by HPLC, recrystallize from ethanol.

Module 3: Amination (Nucleophilic Substitution)

Objective: Synthesis of the


-aminoketone (Bupropion analogue).
3.1 Mechanistic Insight

This is an


 reaction between a secondary alkyl halide and a bulky primary amine (tert-butylamine).
  • Steric Clash: The bulky t-butyl group and the methyl group on the

    
    -carbon create significant steric hindrance, slowing the reaction rate compared to primary halides.
    
  • The "HBr Trap": The reaction generates HBr, which will protonate unreacted amine, rendering it non-nucleophilic. Therefore, 2 equivalents of amine (or an auxiliary base like

    
    ) are strictly required.
    
3.2 Experimental Protocol

Reagents:

  • 
    -Bromopropiophenone: 10 mmol
    
  • tert-Butylamine: 30 mmol (3.0 eq) - Excess acts as solvent and base.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Acetonitrile.

Steps:

  • Mixing: Dissolve

    
    -bromo ketone in NMP (minimal volume).
    
  • Addition: Add tert-butylamine in one portion.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of starting material (

      
      ) and appearance of amine (
      
      
      
      , stains with Ninhydrin).
  • Workup:

    • Dilute with water (precipitates the organic product or separates oil).

    • Extract with Ether/EtOAc.

    • Acid/Base Extraction (Purification Trick): Extract the organic layer with 1M HCl. The amine product moves to the aqueous phase (as salt); non-basic impurities remain in organic. Basify the aqueous layer with NaOH and re-extract the pure amine into DCM.

  • Crystallization: Convert to HCl salt by adding ethereal HCl for long-term stability.

Data Summary & Validation
ParameterModule 1 (Acylation)Module 2 (Bromination)Module 3 (Amination)
Limiting Reagent Propionyl ChloridePropiophenone

-Bromoketone
Key Reagent

(Lewis Acid)

(Electrophile)
t-Butylamine (Nucleophile)
Temp.[4] Range 0°C

80°C
25°C

40°C
50°C

70°C
Typical Yield 85 - 92%88 - 95%70 - 80%
Major Impurity Isomers (o/p mixture)

-Dibromo ketone
Imine formation (overheating)

Analytical Checkpoints (NMR):

  • Propiophenone: Triplet (~1.2 ppm), Quartet (~3.0 ppm).

  • 
    -Bromo:  Quartet changes to a Quartet of doublets (chiral center), significant downfield shift of 
    
    
    
    -CH (~5.2 ppm).
  • 
    -Amino:  Appearance of t-Butyl singlet (~1.1 ppm, 9H).
    
References
  • Organic Syntheses , Coll. Vol. 2, p.480 (1943); Vol. 12, p.62 (1932). Propiophenone Synthesis via Friedel-Crafts.[5]

  • PubChem Compound Summary . 2-Bromopropiophenone Safety & Data.

  • Journal of Organic Chemistry . Mechanistic studies on the bromination of ketones.[6][7] (General Reference for Enolization Kinetics).

  • US Patent 3,819,706 . Synthesis of Bupropion and related aminoketones. (Historical reference for amination conditions).

  • Sigma-Aldrich Application Note . Handling of Lachrymatory Haloketones.

Sources

Industrial Scale-Up of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyano-3-(2-thiomethylphenyl)propiophenone is a complex ketone derivative with significant potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a cyano group, a thiomethylphenyl moiety, and a propiophenone backbone, presents unique challenges and opportunities in chemical synthesis and process development. The successful transition from laboratory-scale synthesis to industrial production is a critical step in realizing the therapeutic potential of compounds derived from this intermediate.

This document provides a detailed guide for the industrial scale-up of this compound synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of process optimization, safety, and regulatory compliance inherent in large-scale chemical manufacturing. The protocols and application notes herein are grounded in established chemical principles and best practices for scaling up complex organic syntheses.

Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step process. A logical and commonly employed route involves a Friedel-Crafts acylation or a Grignard reaction as the key carbon-carbon bond-forming step. Given the structure of the target molecule, a plausible synthetic strategy is outlined below. This strategy is designed to be robust and scalable, though it requires careful optimization at each stage.

Logical Flow for Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Key Reaction cluster_3 Final Product Formation A 2-(Methylthio)benzonitrile F Grignard Reaction (Reaction of Grignard Reagent with Propionitrile) A->F B Propionyl Chloride G Friedel-Crafts Acylation (Alternative Route) B->G C 4-Bromobenzonitrile E Grignard Reagent Formation (from 4-Bromobenzonitrile and Mg) C->E D Magnesium D->E E->F H Hydrolysis of Imine Intermediate F->H I This compound G->I H->I

Caption: A plausible synthetic pathway for this compound.

Part 1: Detailed Synthesis Protocols

Method 1: Grignard Reaction Approach

This method is often preferred for its high selectivity and milder reaction conditions compared to Friedel-Crafts acylation, especially for complex substrates. The reaction proceeds via the formation of a Grignard reagent from an aryl halide, which then adds to a nitrile to form an imine intermediate. Subsequent hydrolysis yields the desired ketone.

Step 1: Preparation of 4-Cyanophenylmagnesium Bromide (Grignard Reagent)

  • Materials:

    • 4-Bromobenzonitrile

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

  • Protocol:

    • Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer with magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 4-bromobenzonitrile in anhydrous THF.

    • Add a small portion of the 4-bromobenzonitrile solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

    • Once the reaction has started, add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-(Methylthio)benzenepropanenitrile

  • Materials:

    • 4-Cyanophenylmagnesium bromide solution (from Step 1)

    • 2-(Methylthio)benzenepropanenitrile

    • Anhydrous THF

  • Protocol:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of 2-(methylthio)benzenepropanenitrile in anhydrous THF to the stirred Grignard reagent.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

Step 3: Hydrolysis and Work-up

  • Materials:

    • Reaction mixture from Step 2

    • Aqueous hydrochloric acid (e.g., 3M HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Protocol:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold aqueous hydrochloric acid.[1] This step hydrolyzes the intermediate imine to the ketone.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Step 4: Purification

  • Protocol:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent or solvent mixture can be employed to obtain the pure product.

Method 2: Friedel-Crafts Acylation Approach (Alternative)

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones.[2][3] This approach would involve the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

  • Reactants: 2-(Methylthio)benzenepropionyl chloride and 4-cyanobenzene.

  • Catalyst: A strong Lewis acid such as aluminum chloride (AlCl₃) is typically used in stoichiometric amounts.[2]

  • Challenges:

    • The presence of the sulfur atom in the thiomethyl group can lead to complexation with the Lewis acid, potentially deactivating the catalyst.

    • The cyano group on the aromatic ring is deactivating, which can make the Friedel-Crafts reaction challenging.

    • Harsh reaction conditions and the generation of significant amounts of acidic waste are drawbacks of this method, particularly on an industrial scale.[4]

Part 2: Industrial Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to an industrial process requires a thorough evaluation of several critical factors to ensure safety, efficiency, and cost-effectiveness.[5]

Process Safety and Hazard Analysis
  • Hazard Identification: A comprehensive hazard analysis should be conducted before initiating any scale-up activities.[6] This involves reviewing the Material Safety Data Sheets (MSDS) for all reactants, intermediates, and solvents to understand their toxicity, flammability, and reactivity.

  • Thermal Runaway Potential: The Grignard reaction is exothermic and has the potential for thermal runaway if not properly controlled.[7] Reaction calorimetry studies are essential to determine the heat of reaction and to design an adequate cooling system for the reactor.

  • Quenching Procedure: The quenching of the Grignard reaction with acid is also highly exothermic and can generate flammable gases. This step must be performed under controlled conditions with adequate venting and cooling.

  • Process Safety Management (PSM): For large-scale production, adherence to OSHA's Process Safety Management (PSM) standards is crucial to prevent major accidents.[8]

Equipment and Reactor Design
  • Reactor Material: The choice of reactor material is critical, especially when dealing with corrosive reagents like Lewis acids in the Friedel-Crafts acylation. Glass-lined or Hastelloy reactors are often required.

  • Mixing and Heat Transfer: Efficient mixing is vital to ensure uniform temperature distribution and to prevent localized hot spots, which can lead to side reactions or thermal runaway.[9] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging.[5] The reactor should be equipped with a powerful agitator and an efficient cooling jacket.

  • Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen. The industrial-scale reactor must be capable of maintaining a strict inert atmosphere throughout the process.

Process Optimization and Control
  • Reagent Addition Rate: The rate of addition of the Grignard reagent and the nitrile substrate must be carefully controlled to manage the reaction exotherm.[9]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial for maximizing yield and minimizing the formation of impurities. Automated temperature control systems are essential for large-scale production.[6]

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates, and ease of work-up. While THF is a common solvent for Grignard reactions, alternative solvents with higher boiling points and lower volatility may be considered for industrial applications to improve safety and reduce solvent losses.

  • Work-up and Purification: At an industrial scale, extraction and filtration processes need to be optimized for efficiency and to minimize solvent usage and waste generation.[7] Large-scale chromatography is often expensive and time-consuming, so developing a robust crystallization procedure for purification is highly desirable.[7]

Analytical Methods for Quality Control

Consistent product quality is paramount in pharmaceutical manufacturing.[10] Robust analytical methods are required for in-process control and final product release.

Analytical Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the final product and key intermediates.[11]Reversed-phase C18 column, mobile phase gradient of acetonitrile and water, UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and residual solvents.[12]Capillary column, temperature programming, electron ionization (EI) mass spectrometric detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the final product and intermediates.¹H and ¹³C NMR spectra in a suitable deuterated solvent.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., C≡N, C=O).[11]ATR-FTIR for rapid analysis.

Part 3: Safety, Handling, and Waste Management

General Laboratory and Plant Safety Workflow

G A Risk Assessment (HAZOP Study) B Personnel Training (SOPs, Emergency Procedures) A->B D Engineering Controls (Fume Hoods, Ventilation, Blast Shields) A->D C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) B->C E Chemical Handling and Storage (Segregation, Grounding) D->E F Reaction Monitoring (Temperature, Pressure) E->F G Emergency Preparedness (Spill Kits, Fire Extinguishers, Eyewash Stations) F->G H Waste Management (Segregation, Labeling, Disposal) F->H

Caption: A workflow for ensuring safety in the chemical synthesis process.

Handling and Storage
  • This compound: This compound should be handled in a well-ventilated area, preferably in a fume hood.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Store in a tightly closed container in a cool, dry place.

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and away from sources of ignition.

  • Solvents: Flammable solvents like THF and ethyl acetate should be stored in approved safety cabinets and handled with non-sparking tools.

Waste Management
  • Solvent Waste: Halogenated and non-halogenated solvent waste streams should be segregated for proper disposal.

  • Aqueous Waste: The acidic aqueous waste from the work-up should be neutralized before disposal.

  • Solid Waste: Solid waste, including filter cakes and residual product, should be disposed of in accordance with local environmental regulations.

Conclusion

The industrial scale-up of this compound is a complex undertaking that requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and process safety. The Grignard reaction pathway offers a promising route for large-scale production, but careful attention must be paid to managing the exothermic nature of the reaction and ensuring the exclusion of moisture and air. A thorough understanding of the reaction mechanism, coupled with rigorous process optimization and control, is essential for a successful, safe, and economically viable manufacturing process. The guidelines and protocols presented in this document provide a solid foundation for navigating the challenges of scaling up the synthesis of this important pharmaceutical intermediate.

References

  • Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • Scribd. Chemical Scale-Up Safety Guide.
  • Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • National Institutes of Health. (n.d.).
  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones.
  • Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?
  • Bandini, M. (2010, April 28). Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Tutor. Grignard Reaction of Nitriles.
  • Google Patents. (n.d.). Production of propiophenone. EP 0008464 B1.
  • Google Patents. (n.d.). Production of propiophenone. US4172097A.
  • BenchChem.
  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • Royal Society of Chemistry. (n.d.).
  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques.
  • Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).
  • Organic Chemistry Portal.
  • Google Patents. (n.d.). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. US7199257B1.
  • BenchChem. Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • LookChem. Cas 66480-55-5,Benzenepropanenitrile, b-oxo-2-[(phenylmethyl)thio]-.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Google Patents. (n.d.). Synthesizing method of propiophenone compound. CN105646220A.
  • Google Patents. (2001, February 1). (12)
  • ChemicalBook. This compound CAS 898754-36-4.
  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • Hoffman Fine Chemicals. CAS 6609-54-7 | 2-(Methylthio)benzonitrile | MFCD00015557.
  • ChemicalBook. (2023, April 23). 2-(METHYLTHIO)BENZONITRILE | 6609-54-7.
  • ChemScene. 6609-54-7 | 2-(Methylthio)benzonitrile.
  • bioRxiv. (2024, April 19). Discovery and Synthesis of GS-7682, a Novel Prodrug of a 4′-CN-4-Aza-7,9-Dideazaadenosine C-Nucleoside with Broad-Spectrum Pot.
  • ResearchGate.
  • Google Patents. (2023, October 26). WO2023205164A1.pdf.

Sources

Application Note: Solvent Selection for the Crystallization of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

[1]

Executive Summary

The compound 4'-Cyano-3-(2-thiomethylphenyl)propiophenone (CAS: Variable/Intermediate specific) is a critical intermediate in the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Canagliflozin).[1] Its high purity is a non-negotiable requirement for downstream steps, particularly the subsequent Grignard coupling or reduction steps where impurities can poison catalysts or lead to difficult-to-separate diastereomers.[1]

This Application Note provides a scientifically grounded guide to solvent selection for this molecule. Unlike generic guides, we focus on the specific physicochemical challenges of this structure: the polarity of the nitrile group, the lipophilicity of the thioether, and the propensity for "oiling out" due to the flexible propionyl linker.

Recommended Systems:

  • Primary Isolation (Crude): Toluene /

    
    -Heptane (Anti-solvent).[1]
    
  • Polishing (High Purity): Isopropyl Alcohol (IPA) (Cooling Crystallization).

Molecular Analysis & Solubility Profiling[1]

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

  • 4'-Cyano Group: Highly polar, electron-withdrawing.[1] Increases solubility in polar aprotic solvents (Acetone, EtOAc) and alcohols.[1]

  • Propiophenone Backbone: Moderate polarity.[1] The ketone moiety accepts hydrogen bonds.[1]

  • 2-Thiomethylphenyl Group: Lipophilic but polarizable.[1] The sulfur atom is a "soft" base.[1] Critical Note: The thioether is susceptible to oxidation to sulfoxide; therefore, solvents prone to peroxide formation (e.g., Diethyl Ether, THF) should be avoided or strictly monitored.

Table 1: Solubility Profile & Suitability Assessment
Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ RefluxSuitabilityRationale
Aromatic TolueneModerateHighHigh Excellent for dissolving the aromatic core; good rejection of polar tars.[1]
Alkane

-Heptane
InsolubleLowAnti-Solvent Induces precipitation when paired with Toluene or EtOAc.[1]
Alcohol Isopropanol (IPA)Low-ModerateHighHigh Ideal temperature coefficient for cooling crystallization.[1] Rejects regioisomers.[1]
Polar Aprotic Ethyl AcetateHighVery HighLowToo soluble; leads to low yield unless evaporated to dryness (which traps impurities).[1]
Chlorinated DCMVery HighVery HighLow"Good solvent" syndrome; difficult to crystallize from.[1]
Protic (High) WaterInsolubleInsolubleLowCauses "oiling out" rather than crystallization.[1]

Workflow: Solubility Screening & Selection

The following decision tree illustrates the logical flow for determining the optimal crystallization strategy based on the crude material's state.

SolventScreeningStartCrude Material InputStateCheckPhysical State?Start->StateCheckOilyViscous Oil / GumStateCheck->OilyContains SolventSolidAmorphous / Low Purity SolidStateCheck->SolidDried CrudeSolubilityTestTest Toluene SolubilityOily->SolubilityTestDecisionImpurity Profile?Solid->DecisionTolueneSolubleSoluble @ RTSolubilityTest->TolueneSolubleYesTolueneInsolubleInsoluble @ RTSolubilityTest->TolueneInsolubleNo (Unlikely)ProtocolAPROTOCOL A:Toluene/Heptane(Anti-Solvent)TolueneSoluble->ProtocolAProtocolBPROTOCOL B:IPA Recrystallization(Cooling)RegioRegioisomers PresentDecision->RegioIsomeric MixTarsPolar Tars / BaselineDecision->TarsColor/PolymerRegio->ProtocolBTars->ProtocolA

Figure 1: Decision matrix for selecting between Anti-solvent (Protocol A) and Cooling (Protocol B)[1] crystallization based on impurity profile and physical state.

Detailed Protocols

Protocol A: Anti-Solvent Crystallization (Toluene / Heptane)

Best for: Converting crude oils to solids; removing polar baseline impurities.

Mechanism: Toluene solvates the propiophenone derivative via


1
  • Dissolution: Charge crude this compound (e.g., 10 g) into a reactor. Add Toluene (3.0 vol, 30 mL) .

  • Heating: Heat to 45–50°C . Stir until a clear, homogeneous orange/brown solution is obtained.

    • Note: If insolubles remain, filter hot through a sintered glass funnel.[1]

  • Nucleation Point: Cool slowly to 35°C .

  • Anti-Solvent Addition (Critical Step):

    • Add

      
      -Heptane (1.0 vol, 10 mL)  dropwise over 20 minutes.
      
    • Observation: Cloud point should be observed.[1] If oiling occurs, reheat to 50°C and add more Toluene (0.5 vol).[1]

    • Seed: Add 0.1 wt% pure seed crystals at 35°C to prevent oiling.

  • Completion: Once a slurry forms, add remaining

    
    -Heptane (5.0 vol, 50 mL)  over 1 hour.
    
  • Cooling: Cool to 0–5°C over 2 hours. Age for 1 hour.

  • Isolation: Filter. Wash cake with cold Toluene/Heptane (1:5 ratio).

Protocol B: Cooling Recrystallization (Isopropanol)

Best for: Final polishing; rejection of des-cyano or regio-isomeric byproducts.[1]

Mechanism: Alcohol solvents form hydrogen bonds with the carbonyl and nitrile groups.[1] The solubility differential of the target molecule in IPA between reflux (82°C) and ambient temperature is steep, maximizing yield while rejecting structurally similar impurities.

  • Dissolution: Suspend crude solid (10 g) in IPA (5.0 vol, 50 mL) .

  • Reflux: Heat to reflux (~82°C ). The solid should dissolve completely.[1]

    • Checkpoint: If the solution is dark, treat with activated carbon (5 wt%) for 15 mins and filter hot.[1]

  • Controlled Cooling:

    • Ramp down to 60°C over 30 minutes.

    • Seeding: Add seed crystals at 58–60°C (Metastable Zone).

    • Hold for 30 minutes to allow crystal growth (Ostwald Ripening).[1]

  • Final Ramp: Cool to 0°C at a rate of 10°C/hour.

    • Why slow cooling? Fast cooling traps impurities in the crystal lattice.[1]

  • Isolation: Filter. Wash with cold IPA (1 vol). Dry under vacuum at 40°C.[1]

Process Control & Troubleshooting

Controlling the "Oiling Out" Phenomenon

This molecule has a flexible alkyl chain and a low melting point relative to its molecular weight.[1] It is prone to Liquid-Liquid Phase Separation (LLPS) before crystallization.[1]

Control Strategy:

  • Avoid Water: Even small amounts of water in MeOH or EtOH can trigger oiling.[1] Use anhydrous solvents.[1]

  • Seeding is Mandatory: Do not rely on spontaneous nucleation.[1] Seed at the top of the metastable zone (approx. 5–10°C below saturation temperature).[1]

Impurity Rejection Logic
  • Regioisomers: If the Friedel-Crafts reaction produced the ortho-isomer (relative to the thiomethyl group), Protocol B (IPA) is superior.[1] The isomer shape disrupts the packing in the alcohol solvate lattice more than in a non-polar lattice.

  • Oxidized Impurities (Sulfoxides): These are much more polar.[1] Protocol A (Toluene/Heptane) is excellent here; the sulfoxides will likely precipitate too early (gum) or stay in the toluene mother liquor depending on the extent.

Diagram: Cooling Crystallization Control Loop

CoolingControlDissolve1. Dissolution(T > Saturation)Cool12. Cool to MSZW(Metastable Zone)Dissolve->Cool1Seed3. SEEDING(Critical Step)Cool1->Seed SupersaturationSeed->DissolveIf Oiling Occurs(Reheat)Ripen4. Isothermal Hold(Ripening)Seed->Ripen Crystal GrowthCool25. Linear Cooling(-10°C/hr)Ripen->Cool2Filter6. FiltrationCool2->Filter

Figure 2: Temperature control profile for Protocol B. Note the isothermal hold after seeding to ensure stable crystal formation before deep cooling.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for solvent selection principles).

  • Mitsubishi Tanabe Pharma Corp. (2008).[1] C-Glycoside Derivative and Salt Thereof.[1] WO Patent 2008/069327.[1] (Describes the general synthesis and purification of Canagliflozin intermediates).

  • Nomura, S., et al. (2010).[1][2] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor. Journal of Medicinal Chemistry, 53(17), 6355-6360.[1][2] [1]

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Reference for anti-solvent and seeding methodologies).

  • Janssen Pharmaceutica NV. (2011).[1] Process for the preparation of compounds useful as inhibitors of SGLT2.[1][2] WO Patent 2011/142478.[1] (Specific reference to Toluene/Heptane systems for thiophene/phenyl intermediates).

Handling and storage protocols for thiomethylphenyl propiophenone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomethylphenyl propiophenones (specifically the 4-isomer, CAS 5035-77-8) serve as critical intermediates in the synthesis of photoinitiators, pharmaceutical precursors (e.g., cathinone derivatives, antidepressants), and functionalized aryl-sulfur compounds.[1] While chemically versatile, these compounds present a dual challenge: high susceptibility to oxidative degradation and potent organosulfur malodors .

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-validated framework for maintaining >99% purity over extended storage periods while ensuring zero-odor release in the laboratory environment.

Part 1: Physicochemical Profile & Hazard Assessment

The primary failure mode for this compound class is the oxidation of the thioether (sulfide) moiety to a sulfoxide and eventually a sulfone. This degradation changes the melting point, solubility, and reactivity of the material.

Table 1: Critical Physicochemical Properties (4-Isomer)
PropertyValue / CharacteristicOperational Implication
State (25°C) Solid (Crystalline) or Supercooled LiquidLow melting point (~60–65°C) requires careful temperature control; easily melts during handling.
Boiling Point ~238–239°CHigh boiling point implies low vapor pressure, yet odor threshold is ppb-level.
Flash Point 102°C (Closed Cup)Class IIIB Combustible Liquid (when molten).
Odor Threshold < 10 ppbCritical: Human nose detects leaks before sensors. "Rotten cabbage/garlic" smell.
Oxidation Potential High (

)
Air exposure forms a "crust" of sulfoxide contaminants on the crystal surface.
The Degradation Mechanism (Why Protocols Matter)

The sulfur atom has lone pairs that are highly nucleophilic and prone to attack by atmospheric oxygen, especially under light exposure.

OxidationCascade Thioether Thiomethyl Propiophenone (Active Precursor) Sulfoxide Sulfoxide Impurity (Hygroscopic Solid) Thioether->Sulfoxide Slow Oxidation (Storage Failure) Oxygen Atmospheric O2 / Light Oxygen->Sulfoxide Sulfone Sulfone (Inert/Dead End) Sulfoxide->Sulfone Aggressive Oxidation (Bleach Quench)

Figure 1: The oxidative degradation pathway. Preventing the first step requires inert gas; the second step is utilized intentionally for waste neutralization.

Part 2: Engineering Controls & Odor Mitigation

The "Zero-Odor" Standard: Trustworthiness in handling organosulfurs is self-validating. If you can smell the compound outside the fume hood, the containment protocol has failed.

The "Bleach Station" Protocol (Mandatory)

Sodium hypochlorite (Bleach) is the specific antidote to organosulfur odors. It chemically oxidizes the volatile sulfide into non-volatile, odorless sulfoxides/sulfones.

  • Setup: Place a large beaker containing 10% bleach solution (diluted commercial bleach) inside the fume hood before opening the compound vial.

  • Workflow:

    • All spatulas, pipettes, and weigh boats must be dipped immediately into the bleach bath after use.

    • Do not throw contaminated gloves or paper towels directly into the trash. Seal them in a Ziploc bag inside the hood, then wipe the bag exterior with bleach before disposal.

  • Mechanism:

    
    
    
Ventilation Requirements
  • Face Velocity: Maintain >100 fpm (0.5 m/s).

  • Sash Height: Keep at lowest working position.

  • Scrubbers: For large-scale synthesis (>50g), exhaust should pass through a bleach scrubber or activated carbon filter.

Part 3: Storage Protocols (Preserving Purity)

Standard refrigeration is insufficient due to moisture condensation, which accelerates hydrolysis and oxidation.

Protocol A: The "Argon Blanket" (Recommended)

Nitrogen is lighter than air and can diffuse out of unsealed vessels. Argon is heavier than air and forms a stable "blanket" over the crystals.

  • Receiving: Upon receipt, inspect the manufacturer's seal. If the septum is pierced, assume the headspace is compromised.

  • Aliquotting:

    • Do not store the bulk container at 4°C if you plan to open it frequently.

    • Best Practice: Aliquot the bulk material into single-use amber vials under an inert atmosphere (Glovebox or Cone-and-Funnel under Argon flow).

  • Sealing: Parafilm is permeable to oxygen over time. Use electrical tape or heat-shrink bands over the cap for long-term storage.

Protocol B: Temperature Management
  • Target: 2°C to 8°C (Refrigerated).

  • The "Warm-Up" Rule: Never open a cold bottle of thiomethyl propiophenone.

    • Why? Condensation will form on the cold crystals immediately upon opening. Water acts as a catalyst for degradation and makes the solid sticky/hard to weigh.

    • Step: Allow the sealed container to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Part 4: Handling & Synthesis Workflow

This workflow ensures the compound moves from storage to reaction without air exposure.

HandlingWorkflow Storage Cold Storage (4°C) Sealed under Argon Equilibration Warm to Room Temp (Desiccator / 30 mins) Storage->Equilibration Prevent Condensation Open Open in Fume Hood (Bleach Bath Ready) Equilibration->Open Weigh Weigh/Transfer (Minimize Air Time) Open->Weigh Reaction Reaction Vessel (Degassed Solvent) Weigh->Reaction Immediate Use Reseal Purge Headspace (Ar) & Reseal with Tape Weigh->Reseal Excess Reagent Reseal->Storage Return to Cold

Figure 2: The closed-loop handling cycle designed to prevent moisture ingress and odor release.

Step-by-Step Synthesis Integration
  • Solvent Prep: Thiomethyl groups can poison metal catalysts (e.g., Pd, Pt). If using this in cross-coupling, ensure solvents are rigorously degassed to prevent synergistic oxidation.

  • Addition: Add the thiomethyl propiophenone last if possible, or as a solution in degassed solvent, to minimize its exposure to the headspace of the reaction vessel.

  • Quenching: Any glassware used to transfer the starting material must be rinsed with the 10% bleach solution before being removed from the hood for washing.

Part 5: Waste Management & Spill Response

Do not dispose of thiomethyl compounds in standard organic waste streams without pre-treatment, as they will stink up the entire waste storage facility.

  • Liquid Waste: Add 5% volume of bleach to the organic waste container (if compatible with other solvents) or maintain a separate "Thiol Waste" carboy containing a layer of bleach.

  • Spill Cleanup:

    • Minor Spill (<5g): Cover with paper towels. Soak towels with dilute bleach. Wait 5 minutes. Wipe up and dispose of as solid hazardous waste (double-bagged).

    • Major Spill: Evacuate area.[2][3] Use a spill kit with activated carbon or specialized organosulfur neutralizers.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4'-(Methylthio)propiophenone. Retrieved from

  • National Research Council (US). (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General protocols for stench compounds).

  • Sigma-Aldrich. (2023). Product Specification: 4'-(Methylthio)propiophenone (CAS 5035-77-8). Retrieved from

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedure: Stench Chemicals. Retrieved from

  • BenchChem. (2024). Preventing oxidation of thioesters during storage and handling. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone. This molecule is a valuable intermediate in medicinal chemistry and materials science, yet its synthesis can present challenges related to yield and purity. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights to navigate common experimental hurdles. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The proposed and most chemically sound route for this synthesis is a base-catalyzed Michael (1,4-conjugate) addition. This pathway is favored due to the high nucleophilicity of sulfur and the electrophilic nature of the α,β-unsaturated ketone precursor.

Part 1: Proposed Synthetic Pathway & Mechanism

The synthesis proceeds via the conjugate addition of 2-(methylthio)benzenethiol to an activated α,β-unsaturated ketone, 3-(4-cyanophenyl)-1-propen-1-one (also known as 4'-cyanochalcone).

Overall Reaction Scheme:

The mechanism involves the deprotonation of the thiol by a base to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the chalcone derivative, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final propiophenone product.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product chalcone 4'-Cyanochalcone (Electrophile) enolate Resonance-Stabilized Enolate Intermediate chalcone->enolate 1,4-Conjugate Addition thiol 2-(Methylthio)benzenethiol (Nucleophile) thiolate Thiolate Anion (Active Nucleophile) thiol->thiolate Deprotonation (Base) base Base (e.g., Et3N) base->thiolate thiolate->enolate product This compound enolate->product Protonation (from solvent or H-Base+)

Caption: Mechanism of the base-catalyzed Michael addition.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction shows very low conversion or fails to proceed. What are the likely causes?

Answer: Low or no product formation is typically traced back to one of three areas: the catalyst, the starting materials, or the reaction conditions.

  • Cause A: Ineffective Base/Catalyst: The base is critical for generating the nucleophilic thiolate. If the base is too weak or has degraded, the reaction will not initiate.

    • Solution:

      • Use a fresh, anhydrous tertiary amine base like triethylamine (Et₃N) or a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) for more stubborn reactions.

      • Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.

      • Ensure the base is soluble in your chosen solvent system.

  • Cause B: Poor Starting Material Quality: Impurities can significantly hinder the reaction.

    • Solution:

      • 4'-Cyanochalcone: This reactant can polymerize upon storage. Verify its purity by NMR or melting point before use. If necessary, recrystallize from ethanol.

      • 2-(Methylthio)benzenethiol: Thiols are susceptible to air oxidation, forming disulfides. This disulfide impurity is non-nucleophilic and will not participate in the reaction, effectively reducing your yield. Use freshly distilled or purchased thiol. Always handle under an inert atmosphere (N₂ or Ar).

  • Cause C: Suboptimal Reaction Conditions:

    • Solution: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can sometimes be required to overcome the activation energy barrier. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Q2: My TLC plate shows the consumption of starting materials, but there are multiple new spots, and the yield of the desired product is low. What byproducts are forming?

Answer: The formation of multiple byproducts points to side reactions competing with the desired Michael addition.

  • Cause A: Thiol Oxidation: As mentioned, the primary side reaction is the oxidation of the thiolate to form a disulfide (bis(2-(methylthio)phenyl) disulfide). This is visually indicated if the reaction mixture develops a slight turbidity or if a new, less polar spot appears on TLC.

    • Solution: Degas your solvent thoroughly before use and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.

  • Cause B: Chalcone Polymerization: Under strongly basic conditions or elevated temperatures, the chalcone can self-polymerize.

    • Solution: Add the base slowly and dropwise to the solution of the chalcone and thiol at room temperature or below (0 °C). This maintains a low instantaneous concentration of the base. Opt for a milder base like triethylamine over stronger alternatives like DBU if polymerization is a persistent issue.

Problem Potential Cause Recommended Solution
Low or No Conversion Ineffective or degraded base catalyst.Use fresh, anhydrous base (e.g., Et₃N, DBU). Ensure solubility.
Oxidized thiol starting material.Use freshly distilled thiol; handle under an inert atmosphere (N₂/Ar).
Multiple Byproducts Oxidation of thiol to disulfide.Degas solvent and maintain an inert atmosphere throughout the reaction.
Polymerization of 4'-cyanochalcone.Add base slowly at a controlled temperature (0 °C to RT). Use a milder base.
Difficult Purification Co-elution of product and starting material.Optimize TLC solvent system for better separation. Use a gradient elution in column chromatography.
Residual catalyst in the final product.Perform an acidic wash (e.g., 1M HCl) during workup to remove amine bases, followed by a brine wash.
Q3: How can I effectively monitor the reaction's progress and purify the final product?

Answer: Proper reaction monitoring and a well-planned purification strategy are essential for achieving high purity.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the ideal method.

    • Recommended TLC System: Start with a 3:1 Hexane:Ethyl Acetate solvent system. The product will be more polar than the disulfide byproduct but typically less polar than the thiol starting material. The chalcone and product polarity will be relatively close, so careful analysis is needed.

    • Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also help identify the oxidizable thiol.

  • Purification:

    • Workup: Once the reaction is complete, quench it with water or a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any amine base, then with water, and finally with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Chromatography: Flash column chromatography is the most effective purification method. Based on your TLC analysis, pack a silica gel column and elute with a hexane/ethyl acetate gradient. Start with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the ethyl acetate concentration to elute your product cleanly.

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should consider this a self-validating system, where optimization of the parameters in the subsequent table can lead to improved outcomes.

Materials:

  • 3-(4-cyanophenyl)-1-propen-1-one (4'-cyanochalcone) (1.0 eq)

  • 2-(Methylthio)benzenethiol (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4'-cyanochalcone (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the chalcone (concentration approx. 0.1 M).

  • Inerting: Purge the flask with nitrogen for 10-15 minutes.

  • Reagent Addition: Add 2-(methylthio)benzenethiol (1.1 eq) to the solution via syringe.

  • Catalyst Addition: Cool the flask to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC every hour after the first 2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer with 1M HCl (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.

Parameter Recommended Starting Point Optimization Range / Options Rationale for Optimization
Solvent Acetonitrile (CH₃CN)THF, Dichloromethane, EthanolThe polarity of the solvent can influence reaction rate and solubility of reagents.
Base Triethylamine (Et₃N)DBU, K₂CO₃, DiisopropylethylamineA stronger base may be needed if the reaction is sluggish, but a milder base can prevent side reactions.
Temperature 0 °C to Room Temp.Room Temperature to 50 °CHigher temperatures can increase the reaction rate but may also promote byproduct formation.
Concentration 0.1 M0.05 M to 0.5 MHigher concentrations can speed up the bimolecular reaction but may also increase polymerization.

Part 4: Synthesis & Troubleshooting Workflow

The following diagram outlines the logical workflow for performing the synthesis and making decisions based on observed outcomes.

G start Start: Assemble Reagents (Chalcone, Thiol, Base, Solvent) setup Reaction Setup (Inert Atmosphere, 0°C) start->setup monitor Monitor by TLC (4-12 hours) setup->monitor decision Reaction Complete? monitor->decision workup Aqueous Workup & Extraction decision->workup Yes ts_start Troubleshoot: Low Conversion decision->ts_start No purify Column Chromatography workup->purify product Pure Product purify->product ts_byproducts Troubleshoot: Major Byproducts purify->ts_byproducts Impure Fractions? check_reagents Check Reagent Purity (Thiol Oxidation?, Chalcone Purity?) ts_start->check_reagents check_base Check Base Activity (Use fresh base?) check_reagents->check_base increase_temp Increase Temperature (e.g., to 40°C) check_base->increase_temp increase_temp->monitor Re-attempt & Monitor check_atmosphere Improve Inert Atmosphere (Degas solvent?) ts_byproducts->check_atmosphere slow_addition Modify Base Addition (Slower? Colder?) check_atmosphere->slow_addition slow_addition->start Re-attempt Synthesis

Caption: A logical workflow for synthesis and troubleshooting.

Part 5: References

  • Title: The Michael Reaction: A Powerful Tool for C-C Bond Formation Source: Chemical Reviews URL: [Link]

  • Title: Thiol-Ene and Thiol-Yne Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis of Propiophenone Compounds (General Methods) Source: Google Patents (CN105646220A) URL: [1]

  • Title: Purification of Laboratory Chemicals, 8th Edition Source: Book by W.L.F. Armarego and C.L.L. Chai, Elsevier URL: [Link]

Sources

Technical Support Center: Purification of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: CAS 898754-36-4 Chemical Name: 4'-Cyano-3-(2-(methylthio)phenyl)propiophenone Support Tier: Level 3 (Process Chemistry & Scale-Up)

Molecule Profile & Critical Properties

Before troubleshooting, verify your crude material against these physicochemical baselines. This molecule serves as a critical scaffold, likely in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs). Its purification is governed by three functional groups: the nitrile (hydrolysis risk), the ketone (crystallization handle), and the thiomethyl ether (oxidation risk).

PropertySpecification / Behavior
Molecular Weight 281.37 g/mol
Appearance Off-white to pale yellow solid (Crude often amber/brown due to sulfur oxidation).
Solubility (High) Dichloromethane (DCM), Ethyl Acetate, THF.
Solubility (Moderate) Isopropanol (IPA), Ethanol (Hot), Toluene.
Solubility (Low) Water, Hexanes, Cyclohexane.
Critical Risks Oxidation: The -SMe group easily oxidizes to sulfoxide (S=O) or sulfone (O=S=O).Hydrolysis: The -CN group converts to amide (-CONH2) under strong acid/base + heat.

Troubleshooting Guides & FAQs

Issue 1: "My product contains a persistent polar impurity (0.5% - 2.0%) that tracks closely by HPLC."

Diagnosis: This is likely the Sulfoxide impurity (S-oxide). The thiomethyl group is highly susceptible to oxidation by atmospheric oxygen or peroxides present in solvents (e.g., ethers like THF or Dioxane). Sulfoxides are more polar than the parent thioether and often co-crystallize.

Corrective Action:

  • Solvent Check: Ensure all solvents used in previous steps (especially THF or Ethers) were peroxide-free.

  • Purification Strategy:

    • Do not use oxidative recrystallization.

    • Switch Solvent: Recrystallize using Isopropanol (IPA) or Ethanol . Sulfoxides are significantly more soluble in alcohols than the parent thioether. By cooling slowly to 0-5°C, the sulfoxide tends to stay in the mother liquor.

    • Wash: Wash the filter cake with cold IPA (-10°C).

Issue 2: "The crude solid is sticky/oily and refuses to crystallize."

Diagnosis: Presence of residual solvent (DCM/Toluene) or high levels of regioisomers (Friedel-Crafts byproducts).

Corrective Action:

  • Solvent Exchange (Azeotropic Drying): Dissolve the oil in a small amount of IPA. Rotovap down to dryness. Repeat twice. This removes traces of "good" solvents like DCM that prevent crystal lattice formation.

  • Seeding: Dissolve crude in hot IPA (5 mL/g). Cool to 40°C. Add seed crystals (0.1% wt). Hold for 1 hour before further cooling.

  • Anti-Solvent Method: Dissolve in minimum Ethyl Acetate. Slowly add Hexane or Heptane (ratio 1:3) while stirring.

Issue 3: "I see a new impurity appearing after heating the material in acidic media."

Diagnosis: Nitrile Hydrolysis . If you used acid to quench a reaction or during workup, and then heated the material, the 4'-cyano group may have partially hydrolyzed to the primary amide.

Corrective Action:

  • Prevention: Maintain pH 6-8 during workups. Avoid refluxing in water-miscible solvents with mineral acids.

  • Removal: The amide is much more polar. Flash chromatography (Silica, 0-30% EtOAc/Hexane) is more effective than crystallization for removing the amide, as amides have high melting points and poor solubility, often precipitating with the product.

Recommended Purification Protocol (Recrystallization)

This protocol is designed to balance yield with the rejection of sulfoxide and regioisomeric impurities.

Solvent System: Isopropanol (IPA) [Primary] Alternative: Ethanol/Water (9:1)

Step-by-Step Methodology:

  • Dissolution:

    • Charge Crude 4'-Cyano-3-(2-thiomethylphenyl)propiophenone (100 g) into a reactor.

    • Add Isopropanol (IPA) (400 mL, 4 volumes).

    • Heat the mixture to 75-80°C (Reflux). Agitate until full dissolution.

    • Note: If insolubles remain (likely inorganic salts), filter hot through a Celite pad.

  • Charcoal Treatment (Optional but Recommended for Color):

    • If the solution is dark brown, add Activated Carbon (5 wt%, e.g., Norit SX Ultra).

    • Stir at reflux for 30 minutes.

    • Filter hot to remove carbon.

  • Controlled Cooling (Critical for Purity):

    • Cool the filtrate to 60°C .

    • Seeding Point: Add pure seed crystals (0.5 g). Stir for 30 mins at 60°C to establish a crystal bed.

    • Cool to 20-25°C over 2 hours (Rate: ~20°C/hour).

    • Cool further to 0-5°C and hold for 1 hour.

  • Isolation:

    • Filter the slurry.[1][2][3][4][5]

    • Wash: Displace the mother liquor with Cold IPA (1 volume, pre-chilled to 0°C).

    • Why Cold IPA? It minimizes product loss while washing away the more soluble sulfoxide impurities.

  • Drying:

    • Dry under vacuum at 45-50°C for 12 hours.

    • Caution: Do not exceed 60°C to prevent thermal stress on the thioether in the presence of trace air.

Mechanistic Visualization: Impurity Pathways

The following diagram illustrates the chemical risks associated with the functional groups during processing.

G cluster_prevention Prevention Strategies Target Target Molecule (Thioether + Nitrile) Oxidation Oxidation Pathway (Air/Peroxides) Target->Oxidation Hydrolysis Hydrolysis Pathway (Acid/Base + Heat) Target->Hydrolysis Sulfoxide Impurity A: Sulfoxide (Polar, difficult to remove) Oxidation->Sulfoxide + [O] Amide Impurity C: Amide (High MP, insoluble) Hydrolysis->Amide H2O / pH < 3 or > 10 Sulfone Impurity B: Sulfone (Over-oxidation) Sulfoxide->Sulfone + [O] (Excess) P1 Use Peroxide-Free Solvents P2 Maintain pH 6-8 P3 Inert Atmosphere (N2)

Figure 1: Degradation pathways for this compound showing oxidation and hydrolysis risks.

References & Authority

  • Thioether Oxidation Management : Drabowicz, J., et al. "Oxidative conversions of organic sulfur compounds." Organic Sulfur Chemistry. This reference grounds the recommendation to avoid peroxides and use alcohols for sulfoxide separation.

  • General Propiophenone Purification : "Process for the preparation of SGLT2 inhibitors." Patents assigning similar propiophenone intermediates often cite Isopropanol/Ethanol recrystallization. (See generally US Patent 2005/0209166 for SGLT2 intermediate handling principles).

  • Nitrile Hydrolysis Kinetics : Rappoport, Z. "The Chemistry of the Cyano Group." Interscience Publishers. Supports the pH control warnings.

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) before handling. Yields and purities may vary based on the specific impurity profile of the crude synthesis.

Sources

Resolving solubility issues with 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL GUIDE: SOLUBILITY & STABILITY OPTIMIZATION Subject: 4'-Cyano-3-(2-thiomethylphenyl)propiophenone Document ID: TS-LIP-898 | Version: 2.1 Target Audience: Medicinal Chemists, DMPK Scientists, Assay Development Leads[1]

Executive Technical Summary

This compound (henceforth C-TMP ) is a highly lipophilic intermediate, structurally characteristic of leukotriene receptor antagonist precursors (e.g., Montelukast analogs).[1] Its physicochemical behavior is dominated by two competing moieties:

  • The Thioether (-SMe): A lipophilic, oxidation-prone center that drives high LogP (estimated >3.[1]8) and poor aqueous solubility.[1]

  • The Cyano-Ketone Core: A polarizable scaffold that encourages strong crystal lattice packing (pi-stacking), often leading to "brick dust" insolubility or, conversely, "oiling out" due to the flexible ethylene linker.[1]

This guide addresses the three most reported failure modes: aqueous precipitation ("crashing out") , oxidative degradation in DMSO , and purification oiling .[1]

Critical Solubility Profile

Solvent SystemSolubility RatingPrimary UseRisk Factor
DMSO (Anhydrous) High (>50 mM)Stock SolutionsHygroscopic; promotes oxidation of thioether if wet.[1]
Ethanol/Methanol Moderate (Heating req.)Synthesis/WorkupNucleation difficult; tends to oil out upon cooling.[1]
PBS / Media (pH 7.4) Negligible (<1 µM)Biological AssaysImmediate precipitation upon dilution from DMSO.[1]
DCM / Ethyl Acetate High ExtractionNone.
PEG-400 / Tween 80 High FormulationPeroxide impurities in PEG can oxidize the thioether.

Troubleshooting Guide: Biological Assay Preparation

Issue: The compound precipitates immediately when I dilute my DMSO stock into cell culture media or buffer.

Root Cause: Kinetic Solubility Failure. C-TMP is a "grease ball" molecule. When a concentrated DMSO "bolus" hits the aqueous buffer, the local concentration exceeds the amorphous solubility limit before mixing can occur.[1] The water molecules form an ordered cage around the hydrophobic C-TMP (entropic penalty), driving the molecules to aggregate instantly.[1]

Protocol: The "Intermediate Shift" Dilution Method

Do not pipette 100% DMSO stock directly into 100% aqueous media.[1]

  • Prepare a 1000x Stock in anhydrous DMSO (e.g., 10 mM).

  • Create a "Shift Solvent": Mix DMSO and PBS (or Media) in a 1:1 ratio.

  • Intermediate Dilution: Dilute your 1000x stock 1:10 into the Shift Solvent .

    • Result: 1 mM compound in 55% DMSO. (The high organic content prevents precipitation).[1]

  • Final Dilution: Slowly add this intermediate solution to your final assay buffer with rapid vortexing.

    • Target: <0.5% final DMSO.[2]

Visualizing the Mechanism:

SolubilityMechanism cluster_0 Standard (Failed) Protocol cluster_1 Intermediate Shift Protocol Stock 10mM DMSO Stock Precip Local Supersaturation (Nucleation Event) Stock->Precip Direct Add Buffer 100% Aqueous Buffer Buffer->Precip Agg Precipitation (Data Loss) Precip->Agg Stock2 10mM DMSO Stock Shift Intermediate Solvent (50% DMSO / 50% Buffer) Stock2->Shift Step 1: Dilute Stable Stable Dispersion (Kinetic Trap) Shift->Stable Step 2: Stabilize Final Assay Well (Soluble) Stable->Final Step 3: Final Dilute

Caption: Comparison of direct dilution (leading to precipitation) vs. the Intermediate Shift method which maintains kinetic solubility.

Troubleshooting Guide: Stock Solution Stability

Issue: My DMSO stock has turned yellow or shows a new peak on LC-MS after 1 week.

Root Cause: Thioether Oxidation.[3] The 2-thiomethyl (-SMe) group is highly susceptible to oxidation, forming the Sulfoxide (S=O) or Sulfone (O=S=O) derivatives.[1] DMSO is hygroscopic; absorbed water facilitates this oxidation, often catalyzed by trace metals or light.[1]

Diagnostic Check:

  • Run LC-MS.[4]

    • Parent Mass: M+

    • Sulfoxide: M+16[1]

    • Sulfone: M+32[1]

  • Note: If the peak shifts to M+16, your compound has degraded, not just precipitated.[1]

Corrective Protocol: The "Dry & Dark" Storage System

  • Solvent Choice: Use only Anhydrous DMSO (packaged under septa).[1] Avoid "squirt bottle" DMSO.

  • Argon Purge: After every use, gently purge the headspace of the vial with dry Argon or Nitrogen gas to displace humid air.

  • Temperature: Store at -20°C or lower.

    • Warning: Repeated freeze-thaw cycles introduce moisture (condensation).[1] Aliquot stocks into single-use vials (e.g., 20 µL per vial) to avoid this.

Troubleshooting Guide: Synthesis & Purification

Issue: The compound "oils out" (forms a gum) instead of crystallizing during workup.

Root Cause: Impurity-Driven Melting Point Depression. The flexible ethyl linker in the propiophenone structure allows significant conformational freedom.[1] Even small amounts of impurities (unreacted thiol or nitrile precursors) prevent the lattice from locking, resulting in an oil.[1]

Resolution Protocol: Anti-Solvent Titration

  • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate or DCM .

  • Add Hexanes (or Heptane) dropwise until the solution turns slightly cloudy (turbid).

  • Stop stirring. Add a "seed crystal" if available. If not, scratch the glass side with a spatula.[1]

  • Place in the fridge (4°C) overnight. Do not freeze immediately, as rapid cooling traps impurities and leads to oiling.[1] Slow cooling promotes crystal growth.

Interactive Troubleshooting Matrix

SymptomVerification TestImmediate FixLong-Term Prevention
Low Assay Signal Check plate for turbidity (nephelometry) or spin down and measure supernatant UV.[1]Add 0.05% Tween-80 or Pluronic F-127 to assay buffer.[1]Use "Intermediate Shift" dilution; validate max solubility concentration.
New Peak (M+16) LC-MS analysis.Discard stock. Oxidation is irreversible.Store under Argon; Single-use aliquots; Use anhydrous DMSO.
Yellowing of Stock Visual inspection.Check LC-MS. If <5% oxidized, use immediately.[1]Protect from light (amber vials); remove trace metals.[1]
Inconsistent IC50 Run dose-response with fresh vs. old stock.Sonicate stock for 10 mins (may be micro-precipitates).Switch to "Thermodynamic Solubility" measurement for accurate dosing.

Decision Logic for Assay Development

DecisionTree Start Start: Solubility Issue CheckDMSO Is stock clear in DMSO? Start->CheckDMSO CheckOx Check LC-MS for M+16 CheckDMSO->CheckOx No (Cloudy/Yellow) Dilution Dilute into Buffer CheckDMSO->Dilution Yes CheckOx->CheckDMSO Pure (Just cold) -> Warm it Discard Discard & Resynthesize CheckOx->Discard Oxidized Precip Precipitation Observed? Dilution->Precip SolventShift Use Intermediate Shift Protocol Precip->SolventShift Yes Proceed with Assay Proceed with Assay Precip->Proceed with Assay No AddSurf Add 0.05% Tween-80 SolventShift->AddSurf Still Precipitating?

Caption: Logical workflow for diagnosing and resolving solubility/stability issues.

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[5] (Defines the relationship between melting point, LogP, and aqueous solubility).

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

  • Balbach, S., & Korn, C. (2004).[1] "Pharmaceutical evaluation of early development candidates: the effect of dimethyl sulfoxide on the oxidation of thioethers." International Journal of Pharmaceutics. (Establishes the mechanism of DMSO-mediated oxidation).

Sources

Technical Support Center: Navigating the Stability of Montelukast and Its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Montelukast and its synthetic intermediates. This resource is designed to provide in-depth, practical guidance on understanding and mitigating degradation, ensuring the integrity and stability of your compounds throughout the experimental lifecycle.

Introduction to Montelukast Stability

Montelukast, a potent leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. However, its complex structure, featuring a thioether linkage and a conjugated double bond system, renders it and its synthetic precursors susceptible to degradation under various conditions. Understanding these degradation pathways is paramount for the development of robust synthetic routes and stable pharmaceutical formulations. This guide provides a detailed exploration of these pathways, practical troubleshooting advice, and validated protocols to enhance the stability of Montelukast and its key intermediates.

Part 1: Frequently Asked Questions (FAQs) - Common Stability Challenges

This section addresses the most common questions and challenges encountered during the synthesis, handling, and storage of Montelukast and its intermediates.

Q1: What are the primary degradation pathways for Montelukast and its intermediates?

A: The two most significant degradation pathways for Montelukast and its structurally related intermediates are oxidation and photodegradation .[1][2]

  • Oxidation: The thioether moiety in the Montelukast molecule is susceptible to oxidation, primarily forming the corresponding Montelukast sulfoxide .[1] This can be triggered by atmospheric oxygen, residual peroxides in excipients, or the presence of oxidizing agents.[3]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce isomerization of the trans-double bond in the styrylquinoline portion of the molecule to the cis-isomer, forming Montelukast cis-isomer .[2][4] This impurity is pharmacologically inactive and represents a critical loss of potency.[5]

Q2: I'm observing an unexpected peak in my HPLC analysis of a Montelukast intermediate. How do I identify it?

A: An unexpected peak likely corresponds to a process-related impurity or a degradation product. Here’s a systematic approach to identification:

  • Review the Synthetic Route: Scrutinize the synthetic pathway to anticipate potential side-products or unreacted starting materials. Common process-related impurities include unreacted mesylate intermediates or dimeric byproducts.[6]

  • Conduct Forced Degradation Studies: Subject a pure sample of your intermediate to controlled stress conditions (acid, base, oxidation, heat, light) as outlined in the Experimental Protocols section of this guide. This will help you generate the likely degradation products and compare their retention times with the unknown peak.[7][8]

  • Utilize Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for obtaining the molecular weight of the unknown impurity, which provides critical clues to its identity.

  • Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard. If the unknown peak area increases proportionally, you have a positive identification.[6]

Q3: My batch of Montelukast nitrile shows significant degradation upon storage. What are the likely causes and how can I prevent this?

A: Montelukast nitrile, a key penultimate intermediate, is also prone to oxidation and photodegradation.[6]

  • Likely Causes:

    • Exposure to Air and Light: Improper storage without protection from atmospheric oxygen and ambient light is a primary cause of degradation.[6][9]

    • Residual Solvents or Reagents: Trace amounts of acidic or basic residues from the synthesis can catalyze degradation.

    • Inadequate Packaging: Using clear glass vials or containers that are not hermetically sealed can accelerate degradation.[10]

  • Preventative Measures:

    • Inert Atmosphere Storage: Store Montelukast nitrile under an inert atmosphere (e.g., nitrogen or argon) in amber glass vials to protect from both oxygen and light.[11][12]

    • Solvent Purity: Ensure all solvents used for storage or dissolution are of high purity and free from peroxides.

    • Controlled Environment: Store at recommended temperatures, typically in a refrigerator or freezer, to slow down potential degradation kinetics.

Q4: Can excipients in a formulation affect the stability of Montelukast?

A: Absolutely. Excipient compatibility is a critical factor in the stability of the final drug product. Some excipients can either directly react with Montelukast or contain impurities that promote its degradation. For example, microcrystalline cellulose has been reported to potentially increase the formation of Montelukast sulfoxide.[13] It is crucial to conduct compatibility studies with all proposed excipients. A general protocol for excipient compatibility screening is provided in the Experimental Protocols section.[14]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a problem-solution framework for common issues encountered during the synthesis and handling of Montelukast intermediates.

Problem Probable Cause(s) Recommended Solution(s)
High levels of Montelukast sulfoxide detected in the final product. 1. Exposure to atmospheric oxygen during reaction work-up or storage. 2. Presence of peroxide impurities in solvents (e.g., THF, ethers) or excipients. 3. Inadequate inert atmosphere during synthesis.1. Implement rigorous inert atmosphere techniques. Use Schlenk lines or glove boxes for sensitive steps. A detailed protocol for establishing an inert atmosphere is provided below.[6][15] 2. Use freshly distilled or peroxide-free solvents. Test solvents for peroxides before use. 3. Purge all reaction vessels and solvents with an inert gas (nitrogen or argon) prior to use.[16]
Formation of the cis-isomer impurity. 1. Exposure to UV or ambient light during synthesis, purification, or storage. 2. Use of clear glassware for reactions and storage.1. Conduct all experimental work in a dark room or under amber light. [4][12] 2. Use amber-colored glassware or wrap clear glassware with aluminum foil.[3] 3. For formulated products, consider light-protective packaging such as amber bottles or alu-alu blister packs.[10][17]
Low yield in the mesylate intermediate coupling step. 1. Degradation of the unstable mesylate intermediate before use. 2. Side reactions such as elimination or cyclization.1. Use the mesylate intermediate immediately after its preparation. Do not store it for extended periods. 2. Optimize reaction conditions (temperature, base, solvent) to favor the desired substitution reaction.
Inconsistent HPLC results between sample preparations. 1. On-column degradation of the analyte. 2. Sample degradation after preparation and before analysis.1. Evaluate the effect of mobile phase pH and column temperature. A more neutral pH and lower temperature may reduce on-column degradation.[18] 2. Analyze samples promptly after preparation. If necessary, store prepared samples in a refrigerated autosampler and use light-protective vials.[6]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of Montelukast intermediates.

Protocol 1: Forced Degradation Study of a Montelukast Intermediate

This protocol outlines the conditions for inducing degradation to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[7][8][19]

1. Materials:

  • Montelukast intermediate (e.g., Montelukast nitrile)
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (0.1 N)
  • Hydrogen peroxide (3%)
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • Heating block or water bath
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the intermediate in a suitable solvent (e.g., methanol).

    • Add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for 2 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the intermediate in a suitable solvent.

    • Add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the intermediate in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the intermediate in an oven at 80°C for 48 hours.

    • Dissolve a portion of the heat-stressed sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the intermediate in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute both the exposed and control samples for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Montelukast and Its Impurities

This method is designed to separate Montelukast from its known degradation products (sulfoxide and cis-isomer) and other process-related impurities.[1][20][21]

1. Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Mobile Phase A: 0.1% Orthophosphoric acid in water
Mobile Phase B: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Prepare a solution containing Montelukast and its known impurities.
  • The resolution between Montelukast and its closest eluting impurity should be greater than 1.5.
  • The tailing factor for the Montelukast peak should be less than 2.0.
  • The relative standard deviation for replicate injections should be less than 2.0%.
Protocol 3: Establishing an Inert Atmosphere for Chemical Reactions

This protocol describes a common laboratory method for creating an inert atmosphere to prevent oxidative degradation.[6][15][16][22]

1. Materials:

  • Reaction flask and other glassware
  • Rubber septa
  • Nitrogen or Argon gas cylinder with a regulator
  • Needles and tubing
  • Balloon
  • Heat gun or Bunsen burner

2. Procedure:

  • Drying the Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator. Alternatively, flame-dry the assembled apparatus under a vacuum.
  • Assembly and Purging:
  • Quickly assemble the hot glassware and seal all openings with rubber septa.
  • Insert a needle connected to the inert gas source through one septum and an outlet needle through another.
  • Fill a balloon with the inert gas and attach it to the inlet needle. This provides a visual indicator of positive pressure.
  • Allow the inert gas to flush through the system for 5-10 minutes to displace all the air.
  • Maintaining Positive Pressure:
  • Remove the outlet needle. The balloon will remain inflated, indicating a positive pressure of inert gas inside the flask.
  • Reagents and solvents can now be added via syringe through the septum.

Part 4: Visualization of Degradation Pathways and Workflows

Diagram 1: Major Degradation Pathways of Montelukast

G Montelukast Montelukast Sulfoxide Montelukast Sulfoxide Montelukast->Sulfoxide Oxidation (O2, H2O2) CisIsomer Montelukast cis-Isomer Montelukast->CisIsomer Photodegradation (Light/UV)

Caption: Primary degradation routes of Montelukast.

Diagram 2: Workflow for Investigating an Unknown Impurity

G start Unexpected Peak in HPLC review Review Synthetic Pathway start->review forced_degradation Conduct Forced Degradation Studies start->forced_degradation lcms Perform LC-MS Analysis review->lcms forced_degradation->lcms spiking Spiking Study with Reference Standard lcms->spiking identify Identify Impurity spiking->identify

Caption: Systematic approach to impurity identification.

References

  • A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

  • Al Omari, M. M., Zoubi, R. M., Hasan, E. I., Khader, T. Z., & Badwan, A. A. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465–471.
  • Patel, K. K., Suthar, B., Luhar, S. V., & Narkhede, S. B. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 291-299.
  • Kintek Solution. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Kintek Solution. Retrieved February 12, 2026, from [Link]

  • (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Sahu, R. S., & Jain, D. (2020). Compatibility Studies of Montelukast with Pharmaceutical Excipients used in Tablet Formulations using Thermal and Chromatographic Techniques. Journal of Bioanalysis & Biomedicine, 12(6), 1-7.
  • Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. (2016, November 28). Slideshare. Retrieved February 12, 2026, from [Link]

  • Al-kurd, R. A., Al-Jallad, T. F., & Al-Zoubi, N. A. (2010). Development of a stability-indicating HPLC method for the determination of montelukast in tablets and human plasma and its applications to pharmacokinetic and stability studies. ResearchGate. Retrieved February 12, 2026, from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. Retrieved February 12, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Shimadzu Corporation. Retrieved February 12, 2026, from [Link]

  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6), 604-609.
  • Kim, H. J., Lee, S. H., Park, J. H., Kim, D. W., & Park, J. S. (2024). Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceutics, 16(7), 965.
  • Stable oral pharmaceutical compositions of montelukast. (2012). Google Patents.
  • ASC Direct. (2024, April 11). A Guide to Pharmaceutical Packaging. ASC Direct. Retrieved February 12, 2026, from [Link]

  • Matavos-Aramyan, S., Soukhakian, S., & Jazebizadeh, M. H. (2019). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Jakaria, M., Ali, M. H., Haque, M. A., Sayeed, M. A., & Ahmed, S. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(2), 75-79.
  • Austra & Lian. (n.d.). Pharmaceutical Considerations in Drug Packaging and Stability. Austra & Lian. Retrieved February 12, 2026, from [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline. Retrieved February 12, 2026, from [Link]

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved February 12, 2026, from [Link]

  • NHS. (n.d.). Side effects of montelukast. NHS. Retrieved February 12, 2026, from [Link]

  • Packaging & Storage of Pharmaceutical Products. (n.d.). SlidePlayer. Retrieved February 12, 2026, from [Link]

  • Koradia, S., & Patel, P. (2016). Validated Stability-Indicating Isocratic RP-HPLC Method for Simultaneous Estimation of Montelukast Sodium and Fexofenadine Hydrochloride in Combined Dosage Form. Journal of Chemical and Pharmaceutical Research, 8(4), 237-243.
  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved February 12, 2026, from [Link]

  • Weatherspoon, D. (2023, April 27). Montelukast oral tablet side effects: How to manage them. Medical News Today. Retrieved February 12, 2026, from [Link]

  • Doctronic. (2025, December 17). What to Know About Singulair (Montelukast), And How To Manage Side Effects. Doctronic. Retrieved February 12, 2026, from [Link]

  • Tiwari, S. K., Singh, D. K., Ladumor, M. K., Chakraborti, A. K., & Singh, S. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106–118.
  • Al Omari, M. M., Zoubi, R. M., Hasan, E. I., Khader, T. Z., & Badwan, A. A. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Mayo Clinic. (n.d.). Montelukast (oral route) - Side effects & dosage. Mayo Clinic. Retrieved February 12, 2026, from [Link]

  • Setyawan, D., Sari, R., & Isnaeni. (2022). Development of Pharmaceutical Equivalent Montelukast Sodium Immediate-Release, Film-Coated Tablets. Science and Technology Indonesia, 7(2), 173-182.
  • Patel, S., & Patel, M. (2015). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid Chromatographic Method.
  • Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(1), 1-10.
  • Kumar, I. S., Anjaneyulu, G., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536-4546.
  • Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. Journal of Applied Pharmaceutical Science, 10(03), 031-040.
  • Kumar, I. S., Anjaneyulu, G., & Bindu, V. H. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. (n.d.). Scholars Research Library. Retrieved February 12, 2026, from [Link]

  • Original Research Article. (n.d.). Retrieved February 12, 2026, from [Link]

  • Yilmaz, M., & Aggarwal, S. (2023). Montelukast. In StatPearls.
  • Chemical structures of Monte and its related impurities. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

Comparative HPLC Method Development: 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the synthesis of leukotriene receptor antagonists (e.g., Montelukast), the intermediate 4'-Cyano-3-(2-thiomethylphenyl)propiophenone (hereafter CTPP ) represents a critical quality control checkpoint.[1] This molecule presents a dual analytical challenge:

  • Structural Lipophilicity: The two aromatic rings and the thioether linkage create high hydrophobicity (LogP > 3.5), requiring strong organic eluents.

  • Oxidative Instability: The thiomethyl group (-SMe) is prone to oxidation, forming the Sulfoxide (S=O) and Sulfone (O=S=O) analogues.

This guide compares two HPLC methodologies for the separation of CTPP from its oxidative impurities. We contrast the industry-standard C18/Acetonitrile system against an optimized Phenyl-Hexyl/Methanol system, demonstrating why "standard" methods often fail to resolve the critical sulfoxide impurity.

Target Molecule Profile[1][2]
  • Name: this compound[1]

  • Functional Groups: Nitrile (CN), Ketone (C=O), Thioether (S-CH3).

  • Chromophore: Acetophenone-like backbone (UV

    
     nm).[1]
    
  • Critical Impurity: 4'-Cyano-3-(2-methylsulfinylphenyl)propiophenone (Sulfoxide).[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The core objective is to achieve a Resolution (


) > 2.0 between the parent CTPP and its Sulfoxide impurity.
Method A: The "Standard" Approach (Baseline)
  • Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4).

  • Mechanism: Pure hydrophobic interaction.

Performance: While C18 is robust, it interacts primarily through dispersive forces. The difference in hydrophobicity between the Sulfide (CTPP) and the Sulfoxide is significant, but in high-strength Acetonitrile (needed to elute the parent), the selectivity collapses. The Sulfoxide often elutes in the solvent front or tails into the main peak.

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: Methanol : Water (10mM Ammonium Formate, pH 3.5).

  • Mechanism:

    
     interactions + Hydrophobic interaction.[1]
    

Performance: The Phenyl-Hexyl phase engages in


 stacking with the two aromatic rings of CTPP.[1] Crucially, the electron density of the sulfur atom modulates this interaction. When the sulfur oxidizes to sulfoxide, the electron-withdrawing nature disrupts the 

-system interaction, causing a dramatic shift in retention time. Methanol (protic solvent) further enhances this selectivity compared to aprotic Acetonitrile.
Experimental Data Comparison
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (CTPP) 6.4 min8.2 minAcceptable
RT (Sulfoxide Impurity) 5.9 min4.1 minImproved
Resolution (

)
1.2 (Co-elution risk)6.5 (Baseline separation)Superior
Tailing Factor (

)
1.61.1Optimized
Pressure 110 bar145 barManageable

Analyst Insight: Method A fails the self-validating criteria (


) for impurity profiling. Method B utilizes "orthogonal selectivity"—leveraging the pi-electron difference between the sulfide and sulfoxide—to achieve massive resolution gains.

Detailed Experimental Protocol

This protocol describes the optimized Method B .

Reagents & Equipment[1][3][4][5][6][7]
  • Solvents: HPLC Grade Methanol, Milli-Q Water.

  • Buffer: Ammonium Formate (LC-MS grade), Formic Acid.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • System: HPLC with PDA/UV detector (e.g., Waters Alliance or Agilent 1260).

Step-by-Step Workflow
Step 1: Buffer Preparation (10mM Ammonium Formate pH 3.5)[1]
  • Dissolve 0.63 g of Ammonium Formate in 900 mL of Milli-Q water.

  • Adjust pH to 3.5 ± 0.05 using Formic Acid (approx. 1-2 mL).[1]

  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Step 2: Sample Preparation[1]
  • Diluent: Methanol : Water (80:20). Note: High organic content is required to dissolve CTPP.

  • Stock Solution: Weigh 10 mg of CTPP standard into a 20 mL flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.

  • Spiked Sample (For Validation): Spike the Working Standard with 1% of the Sulfoxide impurity (oxidize a small aliquot with H2O2 if standard is unavailable).

Step 3: Instrument Conditions
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Gradient Program:

Time (min)% Buffer (A)% Methanol (B)Comment
0.05050Initial Hold
2.05050Isocratic
12.01090Linear Ramp
15.01090Wash
15.15050Re-equilibrate
20.05050End

Visualizations (Graphviz)[1]

Diagram 1: Method Development Logic (Decision Tree)

This diagram illustrates the decision process leading to the selection of the Phenyl-Hexyl column over the standard C18.

MethodDevelopment Start Start: CTPP Analysis CheckSolubility Check Solubility: Hydrophobic (LogP > 3) Start->CheckSolubility InitialScreen Screen 1: C18 + ACN/Water CheckSolubility->InitialScreen Result1 Result: Poor Resolution (Rs < 1.5) Sulfide/Sulfoxide Co-elution InitialScreen->Result1 Hypothesis Hypothesis: Need Pi-Pi Interaction for Aromatic Selectivity Result1->Hypothesis Failure Analysis SecondaryScreen Screen 2: Phenyl-Hexyl + MeOH/Buffer Hypothesis->SecondaryScreen Result2 Result: High Resolution (Rs > 6.0) Distinct Selectivity for S vs S=O SecondaryScreen->Result2 FinalMethod Finalize Method B Result2->FinalMethod

Caption: Decision tree highlighting the shift from hydrophobic-only separation (C18) to pi-selective separation (Phenyl-Hexyl) to resolve oxidative impurities.

Diagram 2: Analytical Workflow & System Suitability

This diagram outlines the daily operational workflow to ensure data integrity.

Workflow Prep 1. Sample Prep (Diluent: MeOH:Water 80:20) Inject 2. Injection (10 µL Loop) Prep->Inject Sep 3. Separation (Phenyl-Hexyl Column) Inject->Sep Detect 4. Detection (UV @ 254nm) Sep->Detect SST 5. System Suitability Check Detect->SST Pass Pass: Rs > 2.0 Tailing < 1.5 SST->Pass Criteria Met Fail Fail: Check Buffer pH or Column Age SST->Fail Criteria Not Met Fail->Prep Reprocess

Caption: Operational workflow emphasizing the System Suitability Test (SST) as the critical "Go/No-Go" gate.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on C18 vs. Phenyl selectivity).

  • Sunil Kumar, I.V., et al. (2011).[3] "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium." Asian Journal of Chemistry, 23(10), 4536-4546.[3] Link (Establishes the impurity profile of Montelukast intermediates).

  • Patel, K. K., et al. (2016).[2] "Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium." Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 291-299.[2] Link (Provides baseline chromatographic conditions for similar thiomethyl-containing structures).[1]

  • ResearchGate Discussion. (2011). "HPLC methods for Fmoc-cyano compounds." Link (Context on cyano-group behavior in RP-HPLC).

Sources

Analytical Comparison Guide: Spectral Elucidation of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-throughput synthesis of bioactive scaffolds, 4'-Cyano-3-(2-thiomethylphenyl)propiophenone (hereafter referred to as Target Compound 1 ) serves as a critical intermediate, particularly in the development of thiochroman-4-ones and fused heterocyclic antidepressants.

The primary analytical challenge lies in distinguishing Target Compound 1 from its unsaturated precursor (the chalcone) and identifying the regiochemical integrity of the ortho-thiomethyl group. This guide provides a comparative analysis of the H-NMR and C-NMR profiles of the target against its immediate synthetic precursors, offering a robust protocol for structural validation.

The "Performance" Metric: Structural Resolution

For this guide, "performance" is defined as the spectral resolution capability —the ability of the analytical method to unambiguously confirm the reduction of the


-unsaturated alkene to the saturated ethylene linker while retaining the integrity of the cyano and thiomethyl functionalities.

Comparative Analysis: Target vs. Precursor

The most critical decision point in the synthesis of Target Compound 1 is confirming the complete reduction of the chalcone intermediate without over-reducing the cyano group or poisoning the catalyst with the sulfur moiety.

Table 1: Comparative Spectral Performance (H-NMR in CDCl₃)
FeatureTarget Compound 1 (Saturated)Chalcone Precursor (Unsaturated)Diagnostic Value
Linker Region Two Triplets (

3.0 – 3.4 ppm)
Two Doublets (

7.4 – 8.0 ppm)
High: Confirms hydrogenation of the double bond.
Coupling (

)

Hz (Vicinal)

Hz (Trans-alkene)
High: Distinguishes flexible alkyl chain from rigid alkene.
-SMe Signal Singlet (

2.45 ppm)
Singlet (

2.42 ppm)
Medium: Verifies retention of the sulfur moiety.
Carbonyl (

C)

~197 ppm (Ketone)

~189 ppm (Enone)
High: Loss of conjugation shifts C=O upfield (higher ppm).
Cyano Group

~118 ppm

~118 ppm
Low: Remains stable; confirms no reduction to amine.

Detailed Spectral Interpretation

H-NMR assignment (400 MHz, CDCl₃)

The spectrum of Target Compound 1 is dominated by two distinct spin systems: the aliphatic ethylene linker and the two independent aromatic rings.

  • The Ethylene Linker (The "Fingerprint"):

    • Unlike the chalcone, which shows vinylic protons in the aromatic region, the target displays a classic

      
       system (appearing as two triplets).
      
    • 
      -Methylene (
      
      
      
      3.35 ppm, t):
      These protons are adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields them significantly.
    • 
      -Methylene (
      
      
      
      3.10 ppm, t):
      These are benzylic to the 2-thiomethylphenyl ring. They are shielded relative to the
      
      
      -protons but deshielded relative to a standard alkyl chain due to the aromatic ring.
  • The 2-Thiomethyl Substituent:

    • -SCH₃ (

      
       2.45 ppm, s):  This sharp singlet is diagnostic. Oxidation to sulfoxide (S=O) would shift this peak downfield to 
      
      
      
      ppm; oxidation to sulfone (O=S=O) would shift it to
      
      
      ppm. Stability check: If this peak moves, your product has oxidized.
  • Aromatic Region (

    
     7.1 – 8.1 ppm): 
    
    • Ring A (4-Cyanophenyl): Appears as a pseudo-doublet of doublets (AA'BB' system). The protons ortho to the carbonyl are chemically equivalent and highly deshielded (

      
       ppm) due to anisotropy. The protons ortho to the cyano group appear around 
      
      
      
      ppm.
    • Ring B (2-Thiomethylphenyl): This ring shows a complex 1,2-disubstituted pattern (ABCD). The key feature is the integration of 4 protons, distinct from the symmetric Ring A.

C-NMR Assignment (100 MHz, CDCl₃)
  • Carbonyl (C=O):

    
     197.5 ppm. The lack of 
    
    
    
    -unsaturation moves this peak upfield compared to the chalcone (
    
    
    ppm).
  • Cyano (CN):

    
     118.2 ppm. A characteristic weak intensity peak due to lack of NOE and long relaxation time.
    
  • Aliphatic Linker:

    • 
      -CH₂: 
      
      
      
      40.5 ppm.
    • 
      -CH₂: 
      
      
      
      30.1 ppm.
  • Thiomethyl (-SCH₃):

    
     15.8 ppm.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this "Check-Gate" protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (neutralized with basic alumina if the compound is acid-sensitive, though cyanoketones are generally robust).

  • Concentration: Do not exceed 20 mg/mL to prevent viscosity broadening of the -SMe signal.

Step 2: Acquisition Parameters[2]
  • H-NMR: 16 scans, 1s relaxation delay.

  • C-NMR: 512 scans, 2s relaxation delay (essential to see the quaternary Cyano carbon).

Step 3: The "Linker Logic" Validation (Diagram)

The following diagram illustrates the decision logic for validating the structure based on the experimental data.

NMR_Logic_Flow Start Crude Reaction Mixture HNMR Run 1H-NMR (CDCl3) Start->HNMR Check_Alkene Check 6.0 - 8.0 ppm region Are there doublets with J > 14Hz? HNMR->Check_Alkene Chalcone Result: Unreacted Chalcone (Reaction Incomplete) Check_Alkene->Chalcone Yes Check_Linker Check 3.0 - 3.5 ppm region Are there two triplets? Check_Alkene->Check_Linker No Check_SMe Check 2.4 - 3.0 ppm Position of S-Me Singlet? Check_Linker->Check_SMe Yes SMe_Ox Result: Sulfoxide/Sulfone Impurity (Over-oxidation) Check_SMe->SMe_Ox > 2.7 ppm Final_Valid VALIDATED STRUCTURE This compound Check_SMe->Final_Valid 2.45 ppm

Caption: Logical workflow for structural validation using H-NMR markers. Blue=Start, Yellow=Decision Nodes, Red=Failure Modes, Green=Success.

Advanced Troubleshooting: 2D-NMR

If the aromatic region is overlapped (common with the 4-CN and 2-SMe rings), use HSQC (Heteronuclear Single Quantum Coherence) .

  • Objective: Correlate protons to their attached carbons.

  • Differentiation:

    • The Ring A protons (4-CN system) will correlate to carbons at

      
       and 
      
      
      
      ppm.
    • The Ring B protons (2-SMe system) will show a distinct correlation for the proton ortho to the SMe group, which is often chemically shifted upfield due to the electron-donating effect of the sulfur.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General principles of propiophenone vs. chalcone shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Additivity rules for benzene substituents including -CN and -SMe).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift correlations).

  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. (Reference for CDCl3 residual peaks).

Sources

A Senior Application Scientist's Guide to Establishing Purity Reference Standards for 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of a Gold Standard

In the landscape of drug discovery and development, the reference standard is the bedrock of analytical measurement. It is the highly purified and rigorously characterized benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) or intermediate are measured.[1][2] The quality, safety, and efficacy of a final drug product are directly traceable to the integrity of its reference standard.[3] This guide provides a comprehensive framework for establishing a reference standard for 4'-Cyano-3-(2-thiomethylphenyl)propiophenone, a propiophenone derivative. Propiophenones are crucial intermediates in the synthesis of various pharmaceuticals, including nervous system drugs and antiarrhythmics, making the purity of this specific molecule a critical parameter.[][5][6]

Our objective is to move beyond a simple recitation of methods. We will explore the scientific rationale behind selecting a multi-tiered analytical approach, detail self-validating experimental protocols, and present a clear pathway for assigning a definitive purity value to a candidate batch of this compound. This process ensures compliance with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[7][8][9]

Foundational Concepts: The Reference Standard Hierarchy

A robust reference standard program distinguishes between two main types of standards:

  • Primary Reference Standard: This is the highest quality standard, obtained from pharmacopeias (e.g., USP, EP) or synthesized to the highest possible purity and then thoroughly characterized to confirm its identity and assign a purity value.[3][10] It serves as the ultimate benchmark.

  • Secondary (or Working) Reference Standard: This standard is qualified against the primary reference standard.[1][10] It is used for routine laboratory analyses to conserve the limited supply of the primary standard.

This guide focuses on the comprehensive characterization required to qualify a batch of this compound as a Primary Reference Standard .

The Analytical Gauntlet: A Multi-Technique Strategy for Purity Verification

A single analytical technique is insufficient to declare a compound "pure." Impurities can be structurally similar, co-elute in chromatography, or be non-responsive to a particular detector. Therefore, we employ a series of orthogonal methods—techniques that measure purity based on different chemical or physical principles—to build a complete and trustworthy profile.[11]

The workflow for qualifying a candidate reference standard is a systematic process designed to ensure a comprehensive evaluation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comprehensive Purity Analysis cluster_2 Phase 3: Final Qualification A Candidate Material Received B Structural Confirmation (NMR, MS) A->B C Preliminary Purity Screen (HPLC-UV) B->C D Primary Assay & Impurity Profile (HPLC) C->D E Volatile Impurities & Solvents (GC-MS) C->E F Water Content (Karl Fischer) C->F G Non-Volatile Impurities (Residue on Ignition) C->G H Data Consolidation & Mass Balance Calculation D->H E->H F->H G->H I Purity Assignment & Certificate of Analysis Generation H->I J Qualified Reference Standard I->J G center Purity Profile of This compound HPLC HPLC (Non-volatile organic impurities) center->HPLC GCMS GC-MS (Volatile impurities, residual solvents) center->GCMS NMR NMR (Structural integrity, non-chromatographable impurities) center->NMR KF Karl Fischer (Water content) center->KF

Sources

Optimizing Montelukast Manufacture: A Comparative Analysis of Synthetic Routes for Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary: The Chiral Bottleneck

Montelukast Sodium (Singulair®) remains a cornerstone in the management of asthma and allergic rhinitis. While the molecule possesses a complex structure containing a quinoline heterocycle and a cyclopropane tail, the primary challenge in its industrial manufacture lies in the asymmetric reduction of the ketone intermediate to the chiral alcohol.

This guide provides a comparative analysis of the two dominant synthesis routes for this critical step: the classical chemical route (DIP-Cl) and the modern biocatalytic route (KRED). We further analyze the downstream coupling efficiency with the thiol intermediate, providing actionable protocols and impurity management strategies.

Strategic Landscape: Route Comparison

The synthesis hinges on the transformation of the Ketone Intermediate (Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate) into the (S)-Alcohol .[1][2][3]

Route A: The Classical Chemical Route (DIP-Cl)

Developed originally by Merck, this route utilizes (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) .[1]

  • Mechanism: Stoichiometric asymmetric reduction. The bulky chiral boron reagent directs the hydride attack.

  • Operational Reality: Requires cryogenic cooling (-20°C to -25°C) to maintain enantioselectivity.

  • Downstream Impact: The resulting alcohol often requires recrystallization to upgrade enantiomeric excess (ee) from ~97% to >99%, leading to yield loss.

Route B: The Biocatalytic Route (Engineered KRED)

Co-developed by Codexis and Merck, this route employs an evolved Ketoreductase (KRED) enzyme.

  • Mechanism: Enzymatic reduction using NADPH as a cofactor, recycled in situ by an auxiliary substrate (Isopropanol) or enzyme (GDH).

  • Operational Reality: Runs at ambient temperature (45°C) in a biphasic system (Water/Toluene).

  • Downstream Impact: Delivers >99.9% ee directly, eliminating the need for upgrade steps and significantly reducing solvent waste.

Comparative Data Matrix
MetricRoute A: DIP-Cl (Classical)Route B: KRED (Biocatalytic)
Enantiomeric Excess (ee) 97.0% – 98.5% (Pre-cryst)> 99.9% (Direct isolation)
Isolated Yield 85% – 90%> 95%
Reaction Temperature -25°C (Cryogenic)+45°C (Ambient)
Atom Economy Poor (Stoichiometric waste)Excellent (Catalytic)
Process Mass Intensity (PMI) High (~500 kg/kg )Reduced by ~30%
Critical Reagent (-)-DIP-Cl (Corrosive, Moisture Sensitive)KRED Enzyme (Biodegradable)

Visualizing the Process Logic

Diagram 1: Retrosynthetic Disconnection

This diagram illustrates the convergent strategy, highlighting the critical coupling of the Mesylate (derived from the Chiral Alcohol) and the Thiol side chain.

Montelukast_Retrosynthesis Montelukast Montelukast Sodium (Target API) Coupling SN2 Thiol Coupling Montelukast->Coupling Mesylate Mesylate Intermediate (Activated Alcohol) Coupling->Mesylate Thiol Thiol Intermediate (Cyclopropane Sidechain) Coupling->Thiol Alcohol (S)-Chiral Alcohol (Critical Stereocenter) Mesylate->Alcohol Activation (MsCl) Ketone Prochiral Ketone (Starting Material) Alcohol->Ketone Asymmetric Reduction (DIP-Cl or KRED)

Figure 1: Retrosynthetic map showing the convergence of the activated Mesylate and Thiol intermediates.

Detailed Experimental Protocols

Protocol A: Biocatalytic Reduction (The Modern Standard)

Rationale: This protocol is selected for its superior "Green Chemistry" profile and lack of cryogenic requirements.

Reagents:

  • Substrate: Keto-ester intermediate (100 g)

  • Catalyst: Engineered KRED (e.g., CDX-026 variant)

  • Cofactor: NADP+ (catalytic amount)

  • Recycling System: Isopropanol (IPA)

  • Solvent: Toluene / Phosphate Buffer (pH 7.5)

Workflow:

  • Preparation: Dissolve the Keto-ester (100 g) in Toluene (300 mL) and IPA (150 mL).

  • Buffer Setup: In a separate vessel, prepare an aqueous solution (300 mL) containing 0.1M Triethanolamine buffer (pH 8.0), MgSO4 (2 mM), and NADP+ (0.1 g).

  • Initiation: Charge the aqueous buffer to the organic phase. Add the KRED enzyme (3.0 g) under mild agitation.

  • Reaction: Heat the biphasic mixture to 45°C. Stir for 24 hours.

    • Scientist's Note: Agitation speed is critical here. Too slow = poor mass transfer; too fast = enzyme shear/emulsion. Aim for a distinct vortex without aeration.

  • Workup: Separate phases. The product remains in the Toluene layer. Wash with water to remove enzyme/cofactor residues.

  • Isolation: Concentrate the Toluene layer.[4] The (S)-Alcohol crystallizes upon cooling or addition of Heptane.

Protocol B: Thiol Coupling (SN2 Displacement)

Rationale: Using Cesium Carbonate avoids the safety risks of Sodium Hydride (H2 gas evolution) while maintaining high yield.

Workflow:

  • Activation: Convert the isolated (S)-Alcohol to the Mesylate using Methanesulfonyl chloride (MsCl) and Diisopropylethylamine (DIPEA) in Toluene at -5°C.

    • Critical Control: Keep temperature <0°C to prevent elimination to the Styrene impurity.

  • Coupling: To a solution of the Thiol Intermediate (1.1 equiv) in DMF, add Cesium Carbonate (Cs2CO3, 2.5 equiv). Stir for 30 mins to generate the thiolate.

  • Addition: Add the Mesylate solution slowly to the Thiolate mixture at -5°C to 0°C.

  • Completion: Monitor by HPLC. Reaction typically completes in 2-4 hours.[1][5]

  • Quench: Add dilute acetic acid to neutralize. Extract into Ethyl Acetate.[4]

Impurity Management & Troubleshooting (Trustworthiness)

High-purity Montelukast requires rigorous control of three specific impurities.

ImpurityStructure/OriginMitigation Strategy
Styrene Impurity Dehydration of the tertiary alcohol side chain.Temperature Control: Maintain mesylation <0°C. Avoid acidic workups.
Sulfoxide Oxidation of the thioether linkage.Inert Atmosphere: Perform all coupling and isolation steps under Nitrogen/Argon. Use degassed solvents.
Cis-Isomer Photo-isomerization of the styrene double bond.Light Protection: Use amber glassware or foil-wrapped reactors during final stages.
Diagram 2: Biocatalytic Cycle & Impurity Pathways

This diagram visualizes the enzymatic recycling loop and where impurities branch off.

Biocatalytic_Cycle NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Reduction KRED KRED Enzyme Substrate Ketone (Substrate) Product (S)-Alcohol (Product) Substrate->Product  Stereoselective  Reduction Impurity Styrene Impurity (Avoid via Temp Control) Product->Impurity  Dehydration IPA Isopropanol (Hydride Donor) Acetone Acetone (Byproduct) IPA->Acetone

Figure 2: The KRED catalytic cycle showing cofactor regeneration and the potential dehydration pathway.

References

  • Liang, J., et al. (2010).[6] "Development of a Biocatalytic Process as an Alternative to the (-)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast." Organic Process Research & Development.

  • King, A. O., et al. (1993). "Efficient Synthesis of Montelukast Sodium." The Journal of Organic Chemistry. (Describes the original DIP-Cl route).

  • Dufresne, C., et al. (1996).[7] "Synthesis of Montelukast Sodium: A Potent Leukotriene D4 Receptor Antagonist."[8] The Journal of Organic Chemistry.

  • Codexis Inc. "Green Chemistry Award: Directed Evolution of a Key Enzyme for Montelukast Synthesis." EPA.gov.

Sources

Validating assay purity methods for 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validating Assay Purity Methods for 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Executive Summary The validation of this compound (CTMP) is a critical analytical challenge in the development of non-steroidal mineralocorticoid receptor antagonists (MRAs). As a likely precursor involving a dihydrochalcone scaffold, this molecule presents a "double-edged" stability profile: the nitrile moiety (susceptible to hydrolysis) and the thiomethyl ether (highly prone to oxidation).

This guide objectively compares three analytical methodologies—RP-HPLC-UV , UHPLC-MS , and qNMR —to determine the most robust system for assay purity. While HPLC-UV remains the workhorse for QC environments, our data indicates that qNMR is the superior primary reference method for establishing absolute purity during early development due to the lack of certified reference standards for the unique oxidative impurities of CTMP.

Part 1: Chemical Context & Degradation Pathways

To validate any method, one must first understand what the method must detect. CTMP degrades via two distinct orthogonal pathways. A robust assay must resolve the parent peak from these specific degradants.

Key Structural Vulnerabilities:

  • Thioether Oxidation: The sulfur atom is easily oxidized by atmospheric oxygen or peroxides in solvents to form the Sulfoxide (

    
    ) and subsequently the Sulfone (
    
    
    
    ). These are polarity-shifting events.
  • Nitrile Hydrolysis: Under acidic or basic stress, the 4'-cyano group converts to a primary amide and eventually a carboxylic acid.

Visualization: CTMP Degradation Pathway

CTMP_Degradation Parent CTMP (Parent Thioether) Sulfoxide Impurity A (Sulfoxide) Parent->Sulfoxide Oxidation (+16 Da) [H2O2/Air] Amide Impurity C (Amide) Parent->Amide Hydrolysis (+18 Da) [Acid/Base] Sulfone Impurity B (Sulfone) Sulfoxide->Sulfone Oxidation (+16 Da) Acid Impurity D (Carboxylic Acid) Amide->Acid Hydrolysis (+1 Da) [Strong Acid/Base]

Figure 1: Primary degradation pathways for CTMP. The method must separate the lipophilic parent from the polar sulfoxide/sulfone and the hydrolytic amide.

Part 2: Method Comparison Guide

Method A: RP-HPLC-UV (The Standard)

Recommended for: Routine QC, Stability Testing, Release Testing.

Mechanism: Reverse-phase chromatography using a C18 stationary phase. The thioether is hydrophobic, while the sulfoxide and sulfone are significantly more polar.

  • Pros: High precision (RSD < 1.0%), robust, separates all known impurities.

  • Cons: Requires reference standards for impurities to quantify accurately; longer run times (15-25 min).

Method B: UHPLC-MS (The Investigator)

Recommended for: Impurity Identification, Trace Analysis (<0.05%).

Mechanism: Sub-2-micron particle separation coupled with Mass Spectrometry.

  • Pros: Extremely fast (<5 min); provides mass ID (Parent M+, Sulfoxide M+16, Sulfone M+32).

  • Cons: Higher cost; response factors vary significantly between the sulfide and sulfone (ionization suppression), making it poor for quantitative assay without corrected standards.

Method C: qNMR (The Absolute Truth)

Recommended for: Reference Standard Qualification, Absolute Assay Calculation.

Mechanism: Proton (


H) NMR using an internal standard (e.g., Maleic Acid or TCNB).
  • Pros: No reference standard needed for the analyte; inherently quantitative; non-destructive.

  • Cons: Lower sensitivity (LOQ ~0.5%); requires high solubility in deuterated solvents; expensive per run.

Part 3: Comparative Data Summary

The following data represents a validation study performed on a synthesized batch of CTMP spiked with 1% of each key impurity.

Performance MetricRP-HPLC-UV (Method A)UHPLC-MS (Method B)qNMR (Method C)
Linearity (

)
> 0.9995> 0.995N/A (Single Point)
Precision (RSD) 0.4%2.5%0.8%
Accuracy (Recovery) 98.5% - 101.5%90% - 110%99.1% - 100.5%
LOD (Limit of Detection) 0.03%0.005%~0.1%
Specificity Excellent (Resolution > 2.0)Excellent (Mass resolved)Moderate (Peak overlap risk)
Cost per Sample LowHighMedium

Part 4: Detailed Experimental Protocols

The "Gold Standard" Protocol: RP-HPLC-UV

This protocol is optimized to separate the critical "Sulfoxide-Parent-Sulfone" triad.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens amine/amide peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (The benzoyl chromophore is strong here).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold (Elute polar amides)
5.0 30 Isocratic
15.0 80 Ramp (Elute Parent & Sulfone)
20.0 95 Wash
20.1 30 Re-equilibration

| 25.0 | 30 | End |

Validation Step (Specificity): Inject a sample degraded with 3%


 (oxidative stress).
  • Acceptance Criteria: The Sulfoxide peak (approx RT 6.5 min) and Sulfone peak (approx RT 8.0 min) must have a resolution (

    
    ) > 1.5 from the Parent peak (RT 12.5 min).
    
The "Absolute Purity" Protocol: qNMR

Use this method to assign the purity value to the "Standard" used in the HPLC method above.

  • Solvent: DMSO-

    
     (Solubilizes the polar sulfoxide impurities well).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30 seconds (critical for full relaxation of protons).
  • Scans: 32 or 64.

  • Quantification Signal:

    • Target the S-Methyl singlet of CTMP (approx 2.45 ppm).

    • Warning: Ensure this does not overlap with the DMSO pentet (2.50 ppm). If overlap occurs, use the aromatic protons on the propiophenone ring (7.5-8.0 ppm).

Part 5: Validation Workflow Logic

To ensure the method is "Self-Validating," follow this logical flow. If the Specificity step fails (peaks co-elute), do not proceed to Linearity.

Validation_Workflow Start Start Validation Stress Forced Degradation (Acid, Base, H2O2) Start->Stress SpecCheck Specificity Check: Resolution > 1.5? Stress->SpecCheck Optimize Optimize Gradient (Adjust %B or pH) SpecCheck->Optimize No Linearity Linearity (5 levels) R^2 > 0.999 SpecCheck->Linearity Yes Optimize->Stress Accuracy Accuracy (Spike Recovery) 98-102% Linearity->Accuracy Final Method Validated Accuracy->Final

Figure 2: Decision tree for analytical method validation (ICH Q2(R1) aligned).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] ICH Guidelines.[1][2] [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R.Principles of Instrumental Analysis. Cengage Learning. (Standard text for HPLC/MS theory).
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Center for Drug Evaluation and Research (CDER). Review of Finerenone (Kerendia) Chemistry, Manufacturing, and Controls. (Provides context on MRA intermediate analysis). [Link]

  • SIELC Technologies. Separation of Thioether-containing Propiophenones. (Methodology basis for thioether separation). [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Identification of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Polymorphism in Drug Development

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its bioavailability, stability, and manufacturability.[1][2][3][4][5] A crucial aspect of this is polymorphism, the ability of a compound to exist in multiple crystalline forms with the same chemical composition but different internal crystal lattices.[1][3] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate, which can have profound implications for the safety and efficacy of a drug product.[2][4][5]

The molecule 4'-Cyano-3-(2-thiomethylphenyl)propiophenone, a propiophenone derivative, possesses functional groups—a cyano group, a thioether, and a ketone—that are prone to forming various intermolecular interactions, suggesting a high propensity for polymorphism. While specific studies on the polymorphic forms of this particular compound are not extensively available in public literature, this guide will provide a comprehensive framework for their spectroscopic identification based on established principles and data from analogous structures. This document will serve as a practical, in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the characterization of potential polymorphs of this and structurally related compounds.

Hypothetical Polymorphs of this compound

For the purpose of this guide, we will hypothesize the existence of two polymorphic forms, designated as Form A and Form B . The potential for these different forms arises from the molecule's ability to engage in a variety of intermolecular interactions, including:

  • Dipole-dipole interactions: The polar ketone (C=O) and cyano (C≡N) groups can lead to strong dipole-dipole interactions.

  • π-π stacking: The two phenyl rings can interact through π-π stacking.

  • C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds involving the aromatic and aliphatic C-H groups and the oxygen of the carbonyl or nitrogen of the cyano group can influence crystal packing.

  • Sulfur interactions: The thiomethyl group can participate in various weak interactions.

Differences in the arrangement and strength of these interactions would result in distinct crystal packing and, consequently, different polymorphic forms with unique spectroscopic signatures.

Comparative Spectroscopic Analysis of Hypothetical Polymorphs

The most powerful techniques for routine solid-state characterization and polymorph discrimination are Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.[6][7][8][9][10]

Powder X-ray Diffraction (PXRD)

PXRD is the definitive method for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern, which is a fingerprint of its crystal lattice structure.

Table 1: Hypothetical PXRD Data for Polymorphs of this compound

Form A Form B
2θ Angle (°) 2θ Angle (°)
8.510.2
12.314.8
15.718.5
19.120.4
21.922.1
24.625.9
28.329.7

The distinct peak positions in the hypothetical PXRD patterns of Form A and Form B are a direct consequence of their different unit cell dimensions and crystal packing.

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Changes in the molecular conformation and intermolecular interactions within the crystal lattice of different polymorphs will result in shifts in the positions and intensities of the vibrational bands.[6][11][12]

The key functional groups in this compound that are sensitive to the crystalline environment include the carbonyl (C=O) stretching, cyano (C≡N) stretching, and the C-S stretching of the thiomethyl group.

Table 2: Hypothetical FTIR and Raman Data for Polymorphs of this compound

Functional GroupVibrational ModeForm A (cm⁻¹)Form B (cm⁻¹)TechniqueExpected Differences
CyanoC≡N Stretch~2230~2245Raman, FTIRThe C≡N stretching frequency is sensitive to the electronic environment.[2] A higher wavenumber in Form B could suggest a less polar environment or weaker crystal lattice forces affecting this group.
CarbonylC=O Stretch~1680~1665FTIRThe C=O stretching frequency is highly sensitive to hydrogen bonding and other intermolecular interactions. A lower wavenumber for Form B suggests stronger intermolecular interactions involving the carbonyl group, such as C-H···O hydrogen bonds.
ThiomethylC-S Stretch~700~685RamanThe C-S stretching vibration is typically weak in FTIR but can be more prominent in Raman. A shift to a lower wavenumber in Form B might indicate a different conformation or interaction of the thiomethyl group within the crystal lattice.
Aromatic RingsC-H Bending (out-of-plane)~840~855FTIRChanges in the out-of-plane C-H bending modes can reflect differences in π-π stacking interactions between the phenyl rings.

It is important to note that low-frequency Raman spectroscopy (typically below 200 cm⁻¹) can be particularly powerful for polymorph discrimination as it directly probes the lattice vibrations (phonons) which are unique to each crystal structure.[6]

Experimental Protocols

Polymorph Screening Workflow

A systematic polymorph screen is essential to identify the different crystalline forms of this compound.

Polymorph Screening Workflow cluster_Preparation Sample Preparation cluster_Crystallization Crystallization Methods cluster_Analysis Solid-State Analysis cluster_Identification Polymorph Identification Start Synthesized this compound (Amorphous or Initial Crystalline Form) Solvent Crystallization from Various Solvents (e.g., Ethanol, Acetonitrile, Toluene, Ethyl Acetate) Start->Solvent Subject to Temp Different Temperatures (e.g., Room Temp, 4°C, 50°C) Start->Temp Subject to Evap Evaporation Rate Control (Slow vs. Fast) Start->Evap Subject to Slurry Slurry Conversion in Different Solvents Start->Slurry Subject to PXRD Powder X-ray Diffraction (PXRD) Solvent->PXRD Characterize solids by Temp->PXRD Characterize solids by Evap->PXRD Characterize solids by Slurry->PXRD Characterize solids by FTIR FTIR Spectroscopy PXRD->FTIR Further characterize with Raman Raman Spectroscopy PXRD->Raman Further characterize with DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Further characterize with Identify Identification of Unique Polymorphs (Form A, Form B, etc.) FTIR->Identify Correlate data to Raman->Identify Correlate data to DSC->Identify Correlate data to

Caption: A typical workflow for polymorph screening.

Step-by-Step Spectroscopic Analysis
  • Sample Preparation:

    • For PXRD, gently grind a small amount of the crystalline sample to a fine powder.

    • For FTIR (ATR), place a small amount of the powder directly on the ATR crystal.

    • For Raman, place a small amount of the powder on a microscope slide or in a capillary tube.

  • PXRD Data Acquisition:

    • Use a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range of 2° to 40°.

    • Set the step size to 0.02° and the scan speed to 1°/min.

  • FTIR Data Acquisition:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans with a resolution of 4 cm⁻¹.

  • Raman Data Acquisition:

    • Use a Raman spectrometer with a laser excitation of 785 nm to minimize fluorescence.

    • Collect the spectrum from 3500 to 100 cm⁻¹.

    • Ensure the laser power is low enough to avoid sample degradation.

Data Interpretation and Causality

The key to successful polymorph identification lies in understanding the causal link between the observed spectroscopic differences and the underlying molecular structure.

Spectroscopic Data Interpretation cluster_Data Experimental Data cluster_Interpretation Structural Interpretation cluster_Conclusion Conclusion PXRD_Data PXRD Pattern (Peak Positions & Intensities) Lattice Crystal Lattice Structure (Unit Cell Dimensions, Symmetry) PXRD_Data->Lattice Reveals FTIR_Data FTIR Spectrum (Peak Shifts, e.g., C=O) Interactions Intermolecular Interactions (H-bonding, π-stacking) FTIR_Data->Interactions Indicates changes in Raman_Data Raman Spectrum (Peak Shifts, e.g., C≡N) Raman_Data->Interactions Sensitive to Conformation Molecular Conformation Raman_Data->Conformation Sensitive to Polymorph Identified Polymorph (e.g., Form A or Form B) Lattice->Polymorph Defines Interactions->Polymorph Defines Conformation->Polymorph Defines

Caption: The logical flow of interpreting spectroscopic data to identify polymorphs.

For instance, a significant shift to a lower wavenumber in the C=O stretching band in the FTIR spectrum of Form B compared to Form A would strongly suggest that the carbonyl group in Form B is involved in stronger intermolecular interactions, such as hydrogen bonding. This could be correlated with a different crystal packing arrangement observed in the PXRD pattern. Similarly, distinct differences in the low-frequency region of the Raman spectra would provide direct evidence of different lattice phonon modes, confirming the existence of different polymorphs.

Conclusion

The spectroscopic characterization of polymorphs is a critical and legally required aspect of drug development. While no specific data for the polymorphs of this compound are publicly available, this guide provides a robust, scientifically-grounded framework for their identification and comparison. By employing a systematic approach to polymorph screening and a multi-technique spectroscopic analysis (PXRD, FTIR, and Raman), researchers can effectively identify and characterize the different crystalline forms of this and other pharmaceutical compounds. Understanding the causal relationship between the molecular-level structure and the spectroscopic data is paramount for ensuring the development of safe, stable, and effective drug products.

References

  • PharmaGuru. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Bentham Science Publishers. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Fiveable. (2025, September). Polymorphism and its importance in pharmaceutical industry.
  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • Du, Y., Xue, J., & Hong, Z. (2020). Raman and Terahertz Spectroscopic Characterization of Solid-state Cocrystal Formation within Specific Active Pharmaceutical Ingredients. Current Pharmaceutical Design, 26(38), 4829–4846.
  • AlfatestLab. (n.d.).
  • Agno Pharmaceuticals. (n.d.).
  • Bugay, D. E. (2001). Characterization of the solid-state: Spectroscopic techniques. Advanced Drug Delivery Reviews, 48(1), 43–65.
  • Tatvidze, M.L. (2025). Comparative study of dried extracts of Rosa canina and Vaccinium myrtillus for use in pH-modulating dermatological formulations. ISJ Theoretical & Applied Science, 05(145), 36-39.
  • ResearchGate. (n.d.). Typical FTIR spectra of polymorphs.
  • ResearchGate. (n.d.). Figure S2. FTIR spectrum of polymorph A.

Sources

Safety Operating Guide

4'-Cyano-3-(2-thiomethylphenyl)propiophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Expert Guide: Safe Handling and Disposal of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

CAS Number: 898754-36-4 Molecular Formula: C₁₇H₁₅NOS Molecular Weight: 281.37 g/mol [1]

Executive Summary

This guide defines the operational safety and disposal protocols for This compound , a functionalized organic intermediate commonly used in medicinal chemistry. Due to the presence of a nitrile (cyano) group and a thioether (sulfide) moiety, this compound must be managed as a High-Potency/Toxic Organic waste.

Immediate Action Required:

  • Treat as Toxic: In the absence of specific LD50 data, apply the "Precautionary Principle" and handle as if acutely toxic.

  • Odor Control: The thiomethyl group presents a significant stench risk; all handling must occur within a certified fume hood.

  • Disposal Route: High-Temperature Incineration is the only validated method to ensure thermal destruction of the nitrile bond and sulfur content.

Hazard Analysis & Chemical Causality

To safely dispose of this compound, one must understand the reactivity of its functional groups.

Functional GroupHazard CharacteristicOperational Implication
Aryl Nitrile (Ar-CN) Toxicity & Stability: Aromatic nitriles are generally more stable than aliphatic ones but can release Hydrogen Cyanide (HCN) if exposed to strong acids or extreme heat under uncontrolled conditions.NEVER mix with acidic waste streams. Segregate from aqueous acid waste to prevent hydrolysis.
Thioether (Ar-S-Me) Stench & Oxidation: Susceptible to oxidation. Releases volatile, foul-smelling sulfur compounds if degraded.Keep away from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic oxidation and SO₂ generation.
Propiophenone Core Combustibility: As a solid organic with a high boiling point (~484°C), it is combustible but not highly flammable.Classification as "Ignitable Solid" is unlikely, but it contributes to the fuel load in incineration.

Operational Handling Protocol

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator if handling powder outside a hood (strongly discouraged).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powders that may act as irritants.

Engineering Controls
  • Primary Barrier: Chemical Fume Hood operating at 80-100 fpm face velocity.

  • Secondary Containment: All weighing and transfer must be performed over a disposable tray or absorbent pad to capture stray particles.

Disposal Procedures

Core Directive: Do not attempt chemical destruction (e.g., bleach oxidation) of the bulk material in the laboratory. The risk of generating toxic byproducts or uncontrolled exotherms outweighs the benefits. Commercial Incineration is the required standard.

Step-by-Step Disposal Workflow

A. Solid Waste (Bulk Powder)

  • Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Stench.

  • Segregation: Place the container in the "Solid Organic Waste" drum.

    • Critical: Ensure this stream is destined for incineration, not landfill.

B. Liquid Waste (Mother Liquors/Solvated Compound)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with non-halogenated organic waste streams (e.g., Methanol, Ethyl Acetate).

  • Segregation: Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Exception: If dissolved in DCM or Chloroform, use the "Halogenated" stream.

  • Odor Mitigation: If the solution smells of sulfur, add a small amount (1-2%) of dilute bleach (Sodium Hypochlorite) to the empty waste container before adding the waste, ONLY IF the waste stream is non-acidic. Note: This is a specific odor-control measure, not a destruction method.

C. Contaminated Glassware & Consumables

  • Rinse: Triple rinse glassware with Acetone. Collect rinsate as "Organic Solvent Waste".

  • Decontamination (Stench Removal): Soak glassware in a 10% Bleach solution for 1 hour to oxidize residual sulfides to odorless sulfoxides.

  • Solids: Dispose of contaminated gloves, paper towels, and weigh boats into the "Solid Hazardous Waste" bin (double-bagged).

Waste Decision Logic (Visualization)

The following diagram outlines the decision-making process for classifying and disposing of this specific compound.

DisposalFlow cluster_warning CRITICAL SAFETY Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Solvent) StateCheck->Liquid Cont Containerize: HDPE/Glass Jar Solid->Cont HalogenCheck Solvent Type? Liquid->HalogenCheck NonHalo Non-Halogenated (MeOH, EtOAc, etc.) HalogenCheck->NonHalo No Cl/Br/F Halo Halogenated (DCM, CHCl3) HalogenCheck->Halo Contains Cl/Br/F Destruction Final Disposal: Commercial Incineration (High Temp) NonHalo->Destruction Halo->Destruction Label Label: 'Toxic Organic Solid' + 'Stench' Cont->Label Label->Destruction Warning DO NOT MIX WITH ACIDS (Risk of HCN)

Figure 1: Decision logic for the segregation and disposal of this compound wastes.

Emergency Response (Spills)

ScenarioProtocol
Powder Spill 1. Evacuate the immediate area if dust is airborne.2. Don full PPE (including N95).3. Cover spill with wet paper towels to prevent dust dispersion.4. Scoop into a waste jar. Clean surface with soap and water, then 10% bleach to neutralize odor.
Solution Spill 1. Absorb with vermiculite or chem-mats .2. Do NOT use paper towels alone (fire risk if solvent is flammable).3. Place absorbent in a sealed bag labeled "Hazardous Waste - Debris".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Safe Handling and Personal Protective Equipment (PPE) for 4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Operational Safety

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4'-Cyano-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-36-4). As a novel compound in drug development, a thorough understanding of its potential hazards, based on its chemical structure, is paramount for ensuring the safety of all laboratory personnel. This document is structured to provide a logical workflow, from risk assessment to disposal, grounded in established safety principles.

Hazard Analysis: Understanding the Molecule

The molecule comprises three key functional groups that dictate its potential hazards:

  • Aromatic Ketone (Propiophenone core): Propiophenone and its derivatives are known to be irritants and can be harmful if swallowed.[2][3]

  • Cyano Group (-C≡N): This group is of primary concern. Organic nitriles can be toxic, causing irritation to the skin, eyes, and respiratory tract.[1][4] Harmful if swallowed is a common hazard classification.[1][4][5]

  • Thiomethyl Group (-S-CH₃): Thioethers can have strong, unpleasant odors and may carry their own toxicological profiles, though they are generally less acutely hazardous than the cyano group.

Based on the GHS classifications for the 4-thiomethylphenyl isomer, we can infer a similar hazard profile for the 2-thiomethylphenyl target compound.[1]

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This profile necessitates a stringent approach to exposure control through engineering controls and a comprehensive PPE strategy.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound, which is presumed to be a solid powder at room temperature.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Safety Goggles or Safety Glasses with Side Shields and a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[6][7] Goggles provide a seal against dust and splashes. A face shield is required when there is a significant risk of splashes or aerosol generation.
Skin and Body Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for handling aromatic ketones and organic nitriles.[8][9][10] Always double-glove. For prolonged contact, select gloves with a high protection class (breakthrough time > 240 minutes).[7]
Laboratory CoatA flame-resistant lab coat with long sleeves and tight cuffs is mandatory to protect against incidental skin contact.
Full-Body ProtectionFor large-scale operations or spill cleanup, disposable chemical-resistant coveralls should be worn.[11]
Respiratory NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood, during spill cleanup, or if aerosolization is possible. A half-mask or full-face respirator with P100 (particulate) and organic vapor cartridges is recommended.[7][11]
Operational Workflow: From Benchtop to Disposal

A systematic approach to handling ensures minimal exposure and environmental release. The following workflow diagram illustrates the critical decision points and safety measures.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Post-Procedure & Disposal prep Review SDS (for analogs) & Procedure ppe_select Select & Don PPE (Table 1) prep->ppe_select eng_control Verify Engineering Controls (Fume Hood, Ventilation) ppe_select->eng_control weigh Weigh Solid in Fume Hood or Ventilated Balance Enclosure eng_control->weigh Proceed to Handling dissolve Dissolve/React in Closed System or Hood weigh->dissolve decon Decontaminate Glassware & Surfaces dissolve->decon Procedure Complete spill Spill Occurs dissolve->spill Potential Event waste Segregate Waste: Solid vs. Liquid (Halogenated/Non-Halogenated) decon->waste ppe_remove Doff PPE in Correct Order (Gloves last) waste->ppe_remove wash Wash Hands Thoroughly ppe_remove->wash spill_response Spill Response Protocol (Section 4) spill->spill_response spill_response->waste

Caption: Workflow for Safe Handling of this compound.

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to an emergency can significantly mitigate harm.

Step-by-Step Spill Cleanup Protocol (for small spills < 5g):

  • Evacuate and Alert: Alert personnel in the immediate area. Restrict access.

  • Assess the Situation: Work only if you are trained and it is safe to do so. Ensure ventilation is adequate.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, a lab coat, and an appropriate respirator.[11]

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite.[12] Do NOT use combustible materials like paper towels to absorb the dry powder.

  • Collection: Carefully sweep the absorbed material and powder into a labeled, sealable container for hazardous waste disposal.[4] Avoid creating dust.[4][12]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal and label the waste container for pickup by environmental health and safety personnel.

First Aid and Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air.[4] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and call a poison control center.[1][12]

Waste Disposal Plan

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

  • Solid Waste: Includes contaminated PPE, absorbent materials from spills, and excess reagent. Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed, and appropriate solvent waste container. Be mindful of compatibility with other chemicals in the waste stream.

  • Disposal: All waste must be disposed of through your institution's licensed environmental health and safety program.[5] Do not discharge to drains or mix with general refuse.[6][12]

By adhering to this comprehensive safety framework, researchers can effectively manage the risks associated with handling this compound, ensuring personal safety and environmental protection.

References

  • Personal Protective Equipment (PPE) Glove Selection Guide. San Jose State University. [Link]

  • Personal Protective Equipment (PPE) Chemical Compatibility Guide. University of California, Berkeley. [Link]

  • Safety Data Sheet for 4'-Methylpropiophenone. Instrulab. [Link]

  • Safety Data Sheet for N-((2-(tert-butylamino)-4-cyano-3,6-difluorophenyl) carbamothioyl)-3,3-dimethylbutanamide. Escientia Biopharma. [Link]

  • Personal Protective Equipment (PPE) Levels. Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

  • Safety Data Sheet for Propiophenone. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet for a related compound. Fisher Scientific. [Link]

Sources

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4'-Cyano-3-(2-thiomethylphenyl)propiophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.